Product packaging for 3-(4-Nitrophenoxy)oxetane(Cat. No.:CAS No. 1356114-04-9)

3-(4-Nitrophenoxy)oxetane

Cat. No.: B1455571
CAS No.: 1356114-04-9
M. Wt: 195.17 g/mol
InChI Key: MJSQLDJAEWYVJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-(4-Nitrophenoxy)oxetane is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 195.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO4 B1455571 3-(4-Nitrophenoxy)oxetane CAS No. 1356114-04-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-nitrophenoxy)oxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c11-10(12)7-1-3-8(4-2-7)14-9-5-13-6-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJSQLDJAEWYVJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201308754
Record name Oxetane, 3-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356114-04-9
Record name Oxetane, 3-(4-nitrophenoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356114-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxetane, 3-(4-nitrophenoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201308754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 3-(4-Nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(4-Nitrophenoxy)oxetane

Executive Summary

The oxetane ring has become a highly valuable structural motif in modern medicinal chemistry, prized for its ability to modulate the physicochemical properties of drug candidates.[1][2][3] As a bioisostere for commonly used groups like gem-dimethyl and carbonyls, the incorporation of an oxetane can significantly improve aqueous solubility, metabolic stability, and lipophilicity.[1][2][4] This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of this compound, a key building block for the elaboration of more complex, pharmaceutically relevant molecules. We present a field-proven protocol based on the Williamson ether synthesis, detailing the underlying chemical principles, step-by-step experimental procedures, and a full suite of analytical characterization techniques. This document is intended to serve as a practical and authoritative resource for researchers engaged in the synthesis of novel chemical entities for drug discovery.

Introduction: The Strategic Value of the Oxetane Moiety

The Oxetane Ring in Medicinal Chemistry

The four-membered saturated ether, oxetane, possesses a unique combination of properties that make it an attractive component in drug design.[4][5][6] Its significant ring strain (approx. 106 kJ/mol) and the polarity imparted by the oxygen atom result in a compact, non-lipophilic, and metabolically robust scaffold.[3] Unlike its carbocyclic analog, cyclobutane, the oxetane ring is relatively planar.[3] These features allow it to serve as an effective surrogate for other functional groups:

  • Carbonyl Bioisostere: The oxetane's oxygen atom can act as a hydrogen bond acceptor, mimicking the properties of a carbonyl group but without the associated metabolic liabilities (e.g., ketone reduction).[2][3]

  • gem-Dimethyl Bioisostere: Oxetane can occupy a similar chemical space as a gem-dimethyl group, providing steric bulk while simultaneously improving aqueous solubility—a critical parameter in drug development.[4][7]

The strategic introduction of oxetanes into lead compounds has led to FDA-approved drugs such as Paclitaxel (Taxol) and Orlistat, underscoring the scaffold's therapeutic importance.[3]

Rationale for this compound as a Building Block

This compound is a versatile synthetic intermediate. The 4-nitrophenyl group provides a site for further chemical modification; for instance, the nitro group can be readily reduced to an aniline, which can then be functionalized through a wide array of well-established chemical transformations (e.g., amide coupling, sulfonylation, diazotization). The ether linkage is generally stable, allowing for selective manipulation of the nitro group. This positions the title compound as a valuable starting material for creating libraries of novel 3-aryloxyoxetane derivatives for screening in drug discovery programs.

Synthesis Methodology

The preparation of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction, a variation of the classical Williamson ether synthesis.[8][9][10]

Synthetic Strategy: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a robust and widely used method for forming ether linkages, typically involving the reaction of an alkoxide with a primary alkyl halide in an SN2 reaction.[8][9][11] For the synthesis of aryl ethers, this strategy is adapted. The reaction proceeds via the attack of an alkoxide (or phenoxide) on an electrophilic partner.

In our target synthesis, we have two logical disconnection approaches:

  • 4-Nitrophenoxide reacting with a 3-halooxetane.

  • Oxetan-3-olate reacting with an activated aryl halide (e.g., 4-fluoronitrobenzene).

The second approach is mechanistically favored. The strong electron-withdrawing nature of the nitro group at the para position activates the aromatic ring toward nucleophilic attack, making substrates like 4-fluoronitrobenzene highly susceptible to displacement of the fluoride by a nucleophile. This SNAr pathway is a highly efficient and common method for constructing aryl ethers.

Reaction Mechanism

The synthesis proceeds in two key steps:

  • Deprotonation: A strong, non-nucleophilic base, such as sodium hydride (NaH), is used to deprotonate the hydroxyl group of oxetan-3-ol. This step is irreversible and generates the potent oxetan-3-olate nucleophile.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting alkoxide attacks the carbon atom bearing the leaving group (fluoride) on the 4-fluoronitrobenzene ring. This attack is the rate-determining step and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing nitro group. Subsequently, the leaving group (F⁻) is eliminated, restoring aromaticity and yielding the final product, this compound.

Diagram 1: SNAr Mechanism for Synthesis

SNAr_Mechanism Mechanism of this compound Synthesis cluster_reagents Reactants cluster_intermediates Intermediates cluster_product Product Oxetanol Oxetan-3-ol Alkoxide Oxetan-3-olate Anion Oxetanol->Alkoxide + NaH - H₂ Base NaH ArylHalide 4-Fluoronitrobenzene Meisenheimer Meisenheimer Complex (Resonance Stabilized) ArylHalide->Meisenheimer Alkoxide->Meisenheimer + 4-Fluoronitrobenzene Product This compound Meisenheimer->Product - F⁻

Caption: SNAr mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol must be performed by trained personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE) and engineering controls (fume hood).

Reagents and Materials:

  • Oxetan-3-ol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 4-Fluoronitrobenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet, oil bath

Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add oxetan-3-ol (1.0 eq). Dissolve it in anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Causality Note: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution. The use of a strong, irreversible base like NaH ensures complete formation of the alkoxide, driving the reaction to completion.[10]

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Aryl Halide Addition: Cool the reaction mixture back to 0 °C. Add a solution of 4-fluoronitrobenzene (1.1 eq) in anhydrous DMF dropwise. Causality Note: A polar aprotic solvent like DMF is chosen because it solvates the sodium cation but poorly solvates the alkoxide anion, thereby increasing its nucleophilicity and accelerating the SNAr reaction.[10]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine. Causality Note: The brine wash helps to remove residual water from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification Protocol

The crude product is purified by flash column chromatography on silica gel.[12][13][14]

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 30% EtOAc/Hexanes) is typically effective.

  • Procedure: The crude oil is adsorbed onto a small amount of silica gel, loaded onto the column, and eluted with the mobile phase. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield this compound as a solid.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification cluster_analysis Characterization A 1. Dissolve Oxetan-3-ol in anhydrous DMF B 2. Add NaH at 0°C A->B C 3. Stir to form alkoxide B->C D 4. Add 4-Fluoronitrobenzene at 0°C C->D E 5. Heat reaction & Monitor by TLC D->E F 6. Quench with aq. NH₄Cl E->F G 7. Extract with EtOAc F->G H 8. Wash with Brine G->H I 9. Dry (Na₂SO₄) & Concentrate H->I J 10. Column Chromatography (Silica Gel, EtOAc/Hexanes) I->J K 11. Combine pure fractions & Concentrate J->K L 12. Obtain NMR, IR, MS Data K->L M 13. Confirm Structure & Purity L->M

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Physicochemical Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound (C₉H₉NO₄, Molecular Weight: 195.17 g/mol ).[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected spectra are highly predictable due to the molecule's symmetry.

¹H NMR (Proton NMR): The spectrum will show distinct signals for the oxetane ring protons and the aromatic protons.

  • Aromatic Region: The 4-nitrophenyl group will display a classic AA'BB' system due to symmetry. Two doublets are expected, each integrating to 2 protons. The protons ortho to the nitro group will be downfield (further deshielded) compared to the protons ortho to the oxetane ether oxygen.

  • Oxetane Region: The oxetane ring protons will appear as a set of multiplets. The proton at the C3 position (methine) will be coupled to the four protons at the C2 and C4 positions. The four methylene protons on C2 and C4 are diastereotopic and will likely appear as two distinct multiplets, each integrating to 2 protons.

Table 1: Predicted ¹H NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~8.25Doublet (d)2H~9.0Ar-H (ortho to NO₂)
~7.05Doublet (d)2H~9.0Ar-H (ortho to O-oxetane)
~5.20Quintet or Multiplet1HO-CH (Oxetane C3)
~4.95Triplet or Multiplet2HCH₂ (Oxetane C2/C4)
~4.75Triplet or Multiplet2HCH₂ (Oxetane C2/C4)

¹³C NMR (Carbon NMR): The carbon spectrum will confirm the number of unique carbon environments.

  • Aromatic Carbons: Four signals are expected for the aromatic ring due to symmetry. The carbon attached to the nitro group (C-NO₂) and the carbon attached to the ether oxygen (C-O) will be distinct, as will the two carbons bearing protons.

  • Oxetane Carbons: Two signals are expected for the oxetane ring: one for the methine carbon (C3) and one for the two equivalent methylene carbons (C2 and C4).

Table 2: Predicted ¹³C NMR Data (in CDCl₃)
Chemical Shift (δ, ppm) Assignment
~162.5Ar-C -O (ipso-ether)
~142.0Ar-C -NO₂ (ipso-nitro)
~126.0Ar-C H (ortho to NO₂)
~115.0Ar-C H (ortho to O-oxetane)
~74.0C H₂ (Oxetane C2/C4)
~68.0O-C H (Oxetane C3)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The spectrum should be dominated by strong absorptions corresponding to the nitro group and the ether linkage.

Table 3: Key IR Absorption Bands
Frequency (cm⁻¹) Intensity Assignment
~1520 & ~1345Strong, SharpAsymmetric & Symmetric N-O stretch (NO₂ group)
~1250StrongAryl-O-C stretch (Aryl ether)
~980StrongC-O-C symmetric stretch (Oxetane ring breathing)
~3100-3000MediumAromatic C-H stretch
~2950-2850MediumAliphatic C-H stretch
~1600 & ~1490MediumAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

  • Method: Electrospray Ionization (ESI) is a suitable method.

  • Expected Ion: The primary ion observed in positive mode would be the sodium adduct [M+Na]⁺ at m/z 218.1. The protonated molecule [M+H]⁺ at m/z 196.1 may also be observed.

  • Molecular Ion (EI): In Electron Impact (EI) ionization, the molecular ion [M]⁺• would be observed at m/z 195.1.

Safety, Handling, and Storage

4.1 Hazard Assessment:

  • Nitroaromatics: Aromatic nitro compounds are potentially toxic and can be harmful if swallowed, inhaled, or absorbed through the skin.[16][17] They should be handled with appropriate caution.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere and away from any moisture.

  • Solvents: DMF is a combustible liquid and a suspected teratogen. Ethyl acetate and hexanes are flammable. All solvents should be handled in a well-ventilated fume hood.

4.2 Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses or goggles, and nitrile gloves, is mandatory at all times.

4.3 Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials and sources of ignition.

Conclusion and Future Outlook

This guide has detailed a reliable and robust method for the synthesis of this compound via a Williamson ether synthesis (SNAr) approach. The comprehensive characterization protocol, including NMR, IR, and MS, provides a clear framework for verifying the structure and purity of the final product. The successful synthesis of this compound provides medicinal chemists with a valuable and versatile building block. Future work will undoubtedly focus on the derivatization of the nitro group to generate novel libraries of oxetane-containing compounds for biological screening, further expanding the role of this important heterocyclic scaffold in the development of next-generation therapeutics.

References

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)oxetane: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 3-(4-nitrophenoxy)oxetane, a heterocyclic compound of increasing interest to the pharmaceutical and chemical research communities. The oxetane motif, a four-membered cyclic ether, is a valuable structural unit in medicinal chemistry, prized for its ability to modulate key physicochemical properties such as solubility, metabolic stability, and lipophilicity. This document details the chemical structure, predicted physicochemical and spectroscopic properties, and a robust, field-proven synthetic protocol for this compound. Furthermore, it explores the compound's chemical reactivity, stability, and its potential applications as a versatile building block in drug discovery and as a tool for chemical biology. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique attributes of substituted oxetanes in their work.

The Oxetane Motif in Modern Drug Discovery

The oxetane ring, a four-membered saturated ether, has emerged from relative obscurity to become a highly valued scaffold in medicinal chemistry.[1][2] Its rise in prominence is attributed to a unique combination of structural and physicochemical properties that address common challenges in drug design. The inherent ring strain of approximately 25.5 kcal/mol, while significant, results in a surprisingly stable entity under physiological and many synthetic conditions.[1] This strain contributes to a nearly planar, rigid conformation that can favorably orient substituents and reduce the entropic penalty of binding to biological targets.[3]

Key attributes that make oxetanes attractive include:

  • Polarity and Solubility: The oxygen atom acts as a strong hydrogen bond acceptor, often more effective than other cyclic ethers or even carbonyl groups, which can significantly enhance the aqueous solubility of a parent molecule.[1][3]

  • Metabolic Stability: Oxetanes are often used as bioisosteric replacements for more metabolically labile groups, such as gem-dimethyl or carbonyl functionalities. Their incorporation can block sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.[1][2]

  • Lipophilicity Modulation: The introduction of an oxetane can lower a compound's lipophilicity (LogP), a critical parameter for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[4]

  • Vectorial Exit: The polar nature of the oxetane can provide a "vector" for a molecule to exit a lipophilic binding pocket and engage with the aqueous solvent, a desirable trait for improving pharmacokinetic properties.

This compound: An Overview

This compound (CAS No. 1356114-04-9) is a bifunctional organic molecule that combines the desirable oxetane core with a 4-nitrophenyl group.[][6][7] This structure makes it a valuable intermediate and building block. The oxetane moiety provides the aforementioned benefits of solubility and metabolic stability, while the 4-nitrophenoxy group serves as a versatile chemical handle. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution and can be readily reduced to an aniline, which opens up a vast chemical space for further derivatization via amide couplings, sulfonamide formation, and other amine-based chemistries.

Caption: Chemical structure of this compound.

Molecular Structure and Physicochemical Properties

Chemical Identifiers and Descriptors

The fundamental properties of this compound are summarized below.

PropertyValueSource
CAS Number 1356114-04-9[][6][7]
Molecular Formula C₉H₉NO₄
Molecular Weight 195.17 g/mol [6]
IUPAC Name This compoundN/A
Canonical SMILES C1COC1OC2=CC=C(--INVALID-LINK--[O-])C=C2PubChem
Predicted Spectroscopic Characteristics

While experimental spectra for this specific compound are not widely published, its characteristic spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from analogous structures.[8][9]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

  • Aromatic Protons: Two distinct doublets are expected for the AA'BB' system of the 1,4-disubstituted benzene ring.

    • δ ≈ 8.20 ppm (d, J ≈ 9.0 Hz, 2H, Ar-H ortho to NO₂). These protons are deshielded by the strong electron-withdrawing effect of the nitro group.

    • δ ≈ 7.00 ppm (d, J ≈ 9.0 Hz, 2H, Ar-H ortho to ether oxygen). These protons are shielded relative to the other pair due to the electron-donating character of the ether oxygen.

  • Oxetane Protons: The oxetane ring protons will present a more complex pattern.

    • δ ≈ 5.20 - 5.40 ppm (m, 1H, -O-CH-). The methine proton at the C3 position is deshielded by the adjacent ether oxygen.

    • δ ≈ 4.80 - 5.00 ppm (m, 4H, -CH₂-O-CH₂-). The four methylene protons at the C2 and C4 positions will likely appear as a complex multiplet due to coupling with the C3 proton and with each other.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 100 MHz):

  • Aromatic Carbons:

    • δ ≈ 162 ppm (quaternary C-O).

    • δ ≈ 142 ppm (quaternary C-NO₂).

    • δ ≈ 126 ppm (CH ortho to NO₂).

    • δ ≈ 116 ppm (CH ortho to C-O).

  • Oxetane Carbons:

    • δ ≈ 74 ppm (CH₂ carbons, C2 and C4).

    • δ ≈ 68 ppm (CH carbon, C3).

Infrared (IR) Spectroscopy (Predicted, KBr Pellet):

  • N-O Stretch (NO₂): Strong, characteristic asymmetric and symmetric stretches at ≈ 1520 cm⁻¹ and ≈ 1345 cm⁻¹.

  • C-O-C Stretch (Aryl Ether): Strong, sharp band at ≈ 1250 cm⁻¹.

  • C-O-C Stretch (Oxetane): Characteristic band at ≈ 980 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks below 3000 cm⁻¹.

Synthesis and Purification

The most logical and efficient route to this compound is via a nucleophilic aromatic substitution (SNAᵣ) reaction, a variant of the Williamson ether synthesis.[10][11][12][13] This strategy leverages the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group (like fluoride) by the alkoxide of oxetan-3-ol.

Retrosynthetic Analysis

The retrosynthetic analysis points to two readily available starting materials: oxetan-3-ol and 1-fluoro-4-nitrobenzene. The Williamson ether synthesis provides a direct and high-yielding connection.

G Target This compound Disconnect1 C-O Ether Bond Formation (Williamson / SNAr) Target->Disconnect1 Precursors Oxetan-3-ol + 1-Fluoro-4-nitrobenzene Disconnect1->Precursors

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol

Reaction: Oxetan-3-ol + 1-Fluoro-4-nitrobenzene → this compound

Rationale: This protocol employs sodium hydride, a strong, non-nucleophilic base, to deprotonate the secondary alcohol of oxetan-3-ol, forming the corresponding sodium alkoxide in situ.[10] The resulting nucleophile then attacks the electron-deficient carbon of 1-fluoro-4-nitrobenzene. Fluoride is an excellent leaving group in SₙAr reactions. Anhydrous dimethylformamide (DMF) is chosen as the solvent due to its high polarity, aprotic nature, and ability to solvate the sodium cation, thereby enhancing the nucleophilicity of the alkoxide.

Materials:

  • Oxetan-3-ol

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • 1-Fluoro-4-nitrobenzene

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 equivalents, washed with anhydrous hexanes to remove mineral oil).

  • Solvent Addition: Suspend the NaH in anhydrous DMF under a nitrogen atmosphere.

  • Alkoxide Formation: Cool the suspension to 0 °C using an ice bath. Add a solution of oxetan-3-ol (1.0 equivalent) in anhydrous DMF dropwise via a syringe over 20-30 minutes. Caution: Hydrogen gas is evolved.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • SₙAr Reaction: Cool the reaction mixture back to 0 °C. Add a solution of 1-fluoro-4-nitrobenzene (1.05 equivalents) in anhydrous DMF dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a solid.

Purification and Characterization Workflow

A systematic workflow is critical for obtaining and validating the final product.

G start Crude Product (Post-Workup) chrom Silica Gel Column Chromatography (Hexanes/Ethyl Acetate Gradient) start->chrom collect Collect & Combine Pure Fractions (TLC) chrom->collect evap Solvent Evaporation (Rotary Evaporator) collect->evap dry High Vacuum Drying evap->dry product Pure this compound dry->product analysis Characterization: - ¹H & ¹³C NMR - LC-MS - IR Spectroscopy - Melting Point product->analysis

Caption: Post-synthesis workflow for purification and characterization.

Chemical Reactivity and Stability

Reactivity of the Oxetane Ring

The oxetane ring in this compound is generally stable under neutral and basic conditions.[14] However, its inherent ring strain makes it susceptible to ring-opening reactions under acidic conditions.[1][3]

  • Lewis and Brønsted Acids: Treatment with strong acids can catalyze the ring-opening, typically leading to the formation of a 1,3-diol derivative after nucleophilic attack at one of the ring carbons. The regioselectivity of the attack depends on the specific reagents and conditions.[15]

  • Nucleophiles with Lewis Acid Activation: The ring can be opened by various nucleophiles in the presence of a Lewis acid catalyst.

Reactivity of the 4-Nitrophenyl Group

The 4-nitrophenyl moiety is a key site for synthetic transformations:

  • Reduction of the Nitro Group: The nitro group can be cleanly reduced to an amine (aniline) using a variety of standard conditions, such as catalytic hydrogenation (H₂, Pd/C), or chemical reduction (e.g., SnCl₂, Fe/HCl).[16] This transformation is fundamental for using the compound as a building block for libraries via amide coupling or other C-N bond-forming reactions.

  • Nucleophilic Aromatic Substitution: While the ether linkage is generally stable, under harsh conditions, the 4-nitrophenoxy group can potentially undergo further SₙAr reactions, displacing the oxetanyloxy group with a stronger nucleophile.

Stability and Storage

This compound is expected to be a stable, solid compound. For long-term storage, it should be kept in a cool, dry place, protected from light and strong acids to prevent degradation.

Applications in Drug Discovery and Chemical Biology

The unique structure of this compound makes it a highly strategic tool for researchers.

  • Scaffold Decoration: Following the reduction of the nitro group to an aniline, the resulting 3-(4-aminophenoxy)oxetane becomes a primary building block. This amine can be acylated, sulfonated, or alkylated to rapidly generate a library of compounds, with each member benefiting from the physicochemical advantages conferred by the oxetane ring.

  • Bioisosteric Replacement: The entire 3-phenoxyoxetane unit can be envisioned as a bioisostere for other common groups in drug molecules, such as anilides or benzyl groups, offering a novel vector for property modulation.

  • Linker Chemistry: The bifunctional nature of the molecule allows it to be incorporated as a polar, rigid linker in more complex molecules, such as Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), where control over physical properties is paramount.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its synthesis is achievable through robust and scalable chemical methods like the Williamson ether synthesis. The compound provides a gateway to a diverse range of derivatives by leveraging the reactivity of the nitro group, while the stable oxetane core imparts beneficial physicochemical properties crucial for the development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to confidently synthesize, handle, and strategically deploy this valuable compound in their research endeavors.

References

Spectroscopic Elucidation of 3-(4-Nitrophenoxy)oxetane: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for the characterization of 3-(4-Nitrophenoxy)oxetane (CAS 1356114-04-9). While peer-reviewed, experimentally-derived spectra for this specific compound are not widely available in public databases, this document presents a detailed set of predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural verification and analysis of this and structurally related molecules. Methodologies for data acquisition and interpretation are detailed to provide a framework for laboratory application.

Introduction and Molecular Structure

This compound is a molecule of interest in medicinal chemistry and materials science, combining the strained, polar oxetane ring with the electron-withdrawing 4-nitrophenoxy moiety. The oxetane ring is a valuable motif in drug discovery, often used as a polar surrogate for gem-dimethyl or carbonyl groups to enhance properties like aqueous solubility and metabolic stability.[1][2] The 4-nitrophenoxy group provides a rigid aromatic scaffold and a potential site for further functionalization.

Accurate structural confirmation is the bedrock of any chemical research. Spectroscopic techniques provide a non-destructive means to elucidate the molecular architecture. This guide outlines the expected spectroscopic signature of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

Predicted ¹H NMR Data

The proton NMR spectrum provides information on the chemical environment, number, and connectivity of hydrogen atoms. The structure is not symmetric, and all protons are expected to be chemically distinct.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Temperature: 298 K

    • Pulse Program: Standard single pulse (zg30)

    • Spectral Width: -2 to 12 ppm

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-32

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Label (See Fig. 1)Predicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)IntegrationAssignment
Hc8.25d9.22HAr-H (ortho to NO₂)
Hb7.05d9.22HAr-H (ortho to O)
Ha5.30 - 5.20m-1HO-CH (Oxetane C3)
Hd'5.05 - 4.95mgem = ~7.5, cis = ~7.02HCH ₂ (Oxetane C2/C4)
Hd4.80 - 4.70mgem = ~7.5, trans = ~6.02HCH ₂ (Oxetane C2/C4)
Causality and Interpretation:
  • Aromatic Region: The 4-nitrophenyl group is a classic AA'BB' spin system. The two protons ortho to the strongly electron-withdrawing nitro group (Hc) are deshielded and appear far downfield (~8.25 ppm). The two protons ortho to the electron-donating ether oxygen (Hb) are more shielded and appear upfield (~7.05 ppm). Both signals are expected to be doublets with a typical ortho coupling constant of ~9.2 Hz.

  • Oxetane Methine (Ha): The proton on the carbon bearing the phenoxy group (C3) is the most deshielded of the oxetane protons due to the direct attachment of the electronegative oxygen atom of the ether linkage. It is expected to appear as a multiplet (quintet or similar) around 5.25 ppm due to coupling with the four adjacent methylene protons (Hd and Hd').

  • Oxetane Methylenes (Hd, Hd'): The four methylene protons on the oxetane ring are diastereotopic. They are coupled to each other (geminal coupling) and to the methine proton (vicinal coupling). This complex coupling results in overlapping multiplets. The protons cis to the phenoxy group are typically shifted slightly differently from the trans protons. We predict two distinct multiplets for these four protons in the range of 4.70-5.05 ppm.

Diagram: Molecular Structure and ¹H NMR Assignments

Caption: Figure 1. Structure of this compound with proton labeling.

Predicted ¹³C NMR Data

Carbon NMR provides information about the carbon skeleton of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR.

  • Instrument: A 400 MHz spectrometer (operating at 100 MHz for ¹³C).

  • Acquisition Parameters:

    • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 (due to low natural abundance of ¹³C).

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate using the CDCl₃ solvent peak at 77.16 ppm.

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Predicted Chemical Shift (δ, ppm)Assignment (See Fig. 1 for numbering)Rationale
162.5C1 (Ar-O)Quaternary carbon attached to ether oxygen, deshielded.
142.0C5 (Ar-NO₂)Quaternary carbon attached to nitro group, deshielded.
126.0C3, C7 (Ar-CH)Aromatic CH ortho to nitro group.
115.0C2, C6 (Ar-CH)Aromatic CH ortho to ether oxygen.
74.0C9, C10 (Oxetane CH₂)Methylene carbons of the oxetane ring, deshielded by ring oxygen.
72.5C8 (Oxetane CH)Methine carbon attached to the ether oxygen, highly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: A thin film of the neat liquid or solid compound is placed between two potassium bromide (KBr) plates. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with KBr powder and pressing it into a disc.

  • Instrument: Fourier-Transform Infrared (FTIR) Spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16

  • Processing: A background spectrum is collected and automatically subtracted from the sample spectrum.

Table 3: Predicted IR Absorption Bands

Predicted Frequency (cm⁻¹)IntensityVibration TypeFunctional Group
~3100MediumC-H StretchAromatic C-H
~2950MediumC-H StretchAliphatic C-H (Oxetane)
~1590, ~1490StrongC=C StretchAromatic Ring
~1520Very StrongN=O Asymmetric StretchNitro (NO₂)
~1345Very StrongN=O Symmetric StretchNitro (NO₂)
~1250StrongC-O-C Asymmetric StretchAryl Ether
~1040StrongC-O-C Symmetric StretchAryl Ether
~980StrongC-O-C Symmetric StretchOxetane Ring ("breathing")
Causality and Interpretation:

The IR spectrum is expected to be dominated by characteristic absorptions. The two most prominent features will be the very strong stretches of the nitro group at approximately 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). The presence of the aryl ether linkage will be confirmed by strong C-O-C stretching bands. The strained oxetane ring also has a characteristic symmetric C-O-C stretching mode (ring "breathing") which is typically observed near 980 cm⁻¹.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues through fragmentation patterns.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced via direct infusion or through a GC or LC inlet.

  • Instrument: A mass spectrometer capable of electron ionization (EI) for fragmentation analysis and/or electrospray ionization (ESI) for accurate mass determination.

  • Acquisition Parameters (EI):

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 40-400

  • Data Analysis: The resulting mass spectrum plots relative abundance against m/z. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₉H₉NO₄

  • Molecular Weight: 195.17 g/mol

  • High-Resolution MS (HRMS): Predicted m/z for [M+H]⁺ (ESI): 196.0604; for [M]⁺˙ (EI): 195.0532.

Predicted Fragmentation Pattern (EI):

The molecular ion (M⁺˙) at m/z 195 is expected to be observed. The fragmentation is likely dictated by the cleavage of the ether bond and the decomposition of the oxetane and nitro-phenyl moieties.

Diagram: Predicted Mass Spectrometry Fragmentation Pathway

fragmentation M C₉H₉NO₄ m/z = 195 (Molecular Ion) F1 C₆H₄NO₃ m/z = 138 (4-Nitrophenoxy radical) M->F1 - C₃H₅O F2 C₃H₅O m/z = 57 (Oxetanyl cation) M->F2 - C₆H₄NO₂ F3 C₆H₄NO₂ m/z = 122 (Loss of O from F1) F1->F3 - O F4 C₃H₅ m/z = 41 (Loss of O from F2) F2->F4 - O

Caption: Figure 2. Plausible EI fragmentation pathway for this compound.

Causality and Interpretation:
  • m/z 195 (Molecular Ion): The parent peak, confirming the molecular weight.

  • m/z 138: This significant peak would arise from the cleavage of the C3-O bond of the oxetane, resulting in the stable 4-nitrophenoxy radical cation.

  • m/z 122: A subsequent loss of an oxygen atom from the nitro group of the m/z 138 fragment.

  • m/z 57: This peak corresponds to the oxetan-3-yl cation, formed by the alternative cleavage of the C3-O bond.

  • m/z 41: Loss of oxygen from the oxetanyl cation to form an allyl cation.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic blueprint for the characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the well-established chemical properties of the constituent functional groups. The provided protocols and interpretations offer a robust framework for scientists to confirm the identity and purity of this compound in a laboratory setting. The convergence of data from these orthogonal techniques would provide unequivocal structural proof.

References

An In-depth Technical Guide to 3-(4-Nitrophenoxy)oxetane (CAS Number 1356114-04-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(4-nitrophenoxy)oxetane, a molecule of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis and the well-documented utility of the oxetane motif, this document will delve into the compound's properties, potential synthesis, and its relevance in the development of novel therapeutics.

Introduction: The Significance of the Oxetane Moiety in Modern Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural component in contemporary medicinal chemistry.[1][2][3][4] Its incorporation into drug candidates can significantly enhance key physicochemical and pharmacological properties.[3][4][5] The strained four-membered ring is a potent hydrogen bond acceptor, which can improve the aqueous solubility of a molecule without compromising its metabolic stability.[6] Furthermore, the oxetane moiety is often used as a bioisosteric replacement for less favorable functional groups, such as gem-dimethyl or carbonyl groups, leading to improved metabolic profiles and reduced lipophilicity. The presence of the oxetane ring in several FDA-approved drugs, most notably in the taxane family of anticancer agents, underscores its importance in therapeutic design.[4]

This compound incorporates this valuable oxetane scaffold linked to a 4-nitrophenoxy group. The nitroaromatic moiety is a well-known pharmacophore and a versatile synthetic handle, suggesting that this compound could serve as a key building block for a diverse range of biologically active molecules. This guide will explore the characteristics of this compound and its potential applications in the field of drug development.

Physicochemical and Spectroscopic Properties of this compound

Core Properties
PropertyValueSource
CAS Number 1356114-04-9Internal Knowledge
Molecular Formula C₉H₉NO₄Internal Knowledge
Molecular Weight 195.17 g/mol Internal Knowledge
Predicted Boiling Point 315.9 ± 30.0 °C[7]
Predicted Density 1.297 ± 0.06 g/cm³[7]

Note: Predicted data is for the isomeric compound 3-(4-nitrophenyl)oxetane (CAS 184682-45-9) and should be considered as an estimation for this compound.

Spectroscopic Profile (Predicted)

A definitive spectroscopic analysis requires experimental data. However, based on the known spectral characteristics of the oxetane and nitrophenyl moieties, a predicted profile can be outlined.

The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane protons. The protons on the 4-nitrophenoxy ring will likely appear as two doublets in the downfield region (around 7.0-8.5 ppm). The protons of the oxetane ring will exhibit more complex splitting patterns in the upfield region (typically 4.0-5.0 ppm) due to their diastereotopic nature and coupling with each other.

The carbon NMR spectrum will display characteristic signals for the aromatic and oxetane carbons. The carbons of the nitrophenyl group will resonate in the aromatic region (approximately 110-160 ppm), with the carbon bearing the nitro group being the most deshielded. The carbons of the oxetane ring will appear in the aliphatic region, with the carbons attached to the oxygen atom showing a downfield shift (around 60-80 ppm).

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). The C-O-C stretching of the oxetane ring should be visible in the fingerprint region, typically around 980-960 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

The mass spectrum will show the molecular ion peak (M⁺) at m/z 195. Fragmentation patterns would likely involve cleavage of the ether linkage and fragmentation of the oxetane and nitrophenyl rings.

Synthesis of this compound: A Proposed Experimental Protocol

Proposed Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product 3-Hydroxyoxetane 3-Hydroxyoxetane Reaction Williamson Ether Synthesis 3-Hydroxyoxetane->Reaction 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene 1-Fluoro-4-nitrobenzene->Reaction Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3) Base (e.g., NaH, K2CO3)->Reaction Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO) Solvent (e.g., DMF, DMSO)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Step-by-Step Experimental Protocol
  • Preparation of the Alkoxide: To a solution of 3-hydroxyoxetane (1.0 eq) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C. Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.

  • Nucleophilic Aromatic Substitution: To the solution of the oxetane alkoxide, add a solution of 1-fluoro-4-nitrobenzene (1.0 eq) in the same anhydrous solvent.

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and quench by the slow addition of water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The unique combination of the oxetane ring and the 4-nitrophenoxy group makes this compound a highly attractive building block for the synthesis of novel drug candidates.

The Role of the Oxetane Moiety

As previously discussed, the incorporation of an oxetane can confer several advantages:[1][3][4]

  • Improved Solubility: The hydrogen bond accepting capability of the ether oxygen can enhance aqueous solubility.[6]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functional groups.[5]

  • Reduced Lipophilicity: Replacement of lipophilic groups with the more polar oxetane can improve the overall drug-like properties of a molecule.

  • Conformational Rigidity: The strained ring can lock the conformation of a molecule, potentially leading to higher binding affinity and selectivity for its biological target.

The Utility of the 4-Nitrophenoxy Group

The 4-nitrophenoxy moiety serves two primary purposes:

  • Pharmacophore: The nitroaromatic group is a known pharmacophore present in numerous bioactive compounds.

  • Synthetic Handle: The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of substituents, allowing for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

G cluster_starting Starting Material cluster_transformation Chemical Transformation cluster_intermediate Key Intermediate cluster_diversification Further Diversification cluster_library Library of Analogs This compound This compound Reduction of Nitro Group Reduction of Nitro Group This compound->Reduction of Nitro Group 3-(4-Aminophenoxy)oxetane 3-(4-Aminophenoxy)oxetane Reduction of Nitro Group->3-(4-Aminophenoxy)oxetane Amide Coupling Amide Coupling 3-(4-Aminophenoxy)oxetane->Amide Coupling Sulfonamide Formation Sulfonamide Formation 3-(4-Aminophenoxy)oxetane->Sulfonamide Formation Reductive Amination Reductive Amination 3-(4-Aminophenoxy)oxetane->Reductive Amination Urea/Thiourea Formation Urea/Thiourea Formation 3-(4-Aminophenoxy)oxetane->Urea/Thiourea Formation Diverse Bioactive Molecules Diverse Bioactive Molecules Amide Coupling->Diverse Bioactive Molecules Sulfonamide Formation->Diverse Bioactive Molecules Reductive Amination->Diverse Bioactive Molecules Urea/Thiourea Formation->Diverse Bioactive Molecules

Caption: Synthetic utility of this compound for generating diverse compound libraries.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. However, based on the structural components, general laboratory safety precautions should be strictly followed. The presence of a nitroaromatic group suggests that the compound may be energetic and potentially toxic. Therefore, it is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact.

Suppliers

This compound is available from several chemical suppliers, including:

  • BLDpharm

  • Aobchem

  • Oakwood Products, Inc.

It is advisable to request a certificate of analysis (CoA) from the supplier to confirm the purity and identity of the compound before use.

Conclusion

This compound is a promising building block for medicinal chemistry and drug discovery. The strategic combination of the advantageous oxetane moiety and the versatile 4-nitrophenoxy group provides a valuable scaffold for the synthesis of novel, biologically active compounds with potentially improved pharmacokinetic and pharmacodynamic profiles. While further experimental data on its specific properties and reactivity are needed, the information presented in this guide, based on established chemical principles and data from related compounds, provides a solid foundation for researchers and scientists to explore the potential of this intriguing molecule in their drug development programs.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Initial Synthesis of 3-Aryloxyoxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of the Oxetane Ring in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical properties of lead compounds. Among these, the oxetane ring, a four-membered cyclic ether, has risen to prominence as a "privileged scaffold." Its introduction into a molecule can confer a multitude of benefits, including enhanced aqueous solubility, improved metabolic stability, and reduced lipophilicity when compared to more common motifs like gem-dimethyl or carbonyl groups.[1] The 3-aryloxy substitution pattern, in particular, offers a synthetically accessible vector to append a diverse range of aromatic systems, enabling chemists to explore structure-activity relationships (SAR) while benefiting from the oxetane's favorable properties. This guide provides an in-depth analysis of the foundational synthetic strategies that first brought the 3-aryloxyoxetane scaffold to the forefront of organic synthesis.

Core Synthetic Strategy: The Williamson Ether Synthesis

The primary and most historically significant route to 3-aryloxyoxetanes is an intermolecular Williamson ether synthesis. This venerable reaction, dating back to the 19th century, remains a robust and reliable method for forming ether linkages.[2] In the context of 3-aryloxyoxetanes, the strategy involves the reaction of a nucleophilic phenoxide with an electrophilic oxetane bearing a suitable leaving group at the 3-position.

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The first step is the deprotonation of a phenol using a suitable base to generate a more nucleophilic phenoxide anion. This anion then performs a backside attack on the electrophilic C3 carbon of the oxetane, displacing the leaving group in a single, concerted step and forming the desired C-O ether bond.

Diagram of the General Synthetic Workflow

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: SN2 Reaction phenol Phenol (Ar-OH) phenoxide Phenoxide (Ar-O⁻) phenol->phenoxide product 3-Aryloxyoxetane phenoxide->product oxetane_lg 3-Oxetane-LG (LG = OTs, Br, I) oxetane_lg->product

Caption: High-level workflow for 3-aryloxyoxetane synthesis.

The Key Electrophile: Activating 3-Hydroxyoxetane

The success of the Williamson ether synthesis hinges on the availability of a suitably activated oxetane electrophile. The most common and accessible precursor is 3-hydroxyoxetane, which can be synthesized from epichlorohydrin.[3] However, the hydroxyl group is a poor leaving group and must be converted into a more reactive species. Sulfonate esters, particularly tosylates (OTs), are ideal for this purpose due to their excellent leaving group ability.

A foundational method for the preparation of 3-(tosyloxy)oxetane was reported by Baum and co-workers in 1983.[1] This precursor is a stable, crystalline solid that serves as a highly effective electrophile for reactions with a wide range of nucleophiles, including phenoxides.

Diagram of the SN2 Mechanism

G phenoxide Ar-O⁻ transition_state [Transition State]‡ phenoxide->transition_state Nucleophilic Attack oxetane Oxetane-OTs oxetane->transition_state product 3-Aryloxyoxetane transition_state->product Bond Formation tosylate_ion TsO⁻ transition_state->tosylate_ion Leaving Group Departure

Caption: Mechanism of the Williamson ether synthesis for 3-aryloxyoxetanes.

Experimental Protocols

The following protocols are representative of the foundational methods for preparing the key precursor and the final 3-aryloxyoxetane product.

Protocol 1: Synthesis of Oxetan-3-yl 4-toluenesulfonate (200)

Adapted from Baum et al., 1983.[1]

  • Reagent Preparation : A solution of 3-hydroxyoxetane (1.0 eq) in water is prepared.

  • Reaction Setup : The solution is cooled in an ice bath, and a solution of sodium hydroxide (NaOH, 1.1 eq) in water is added, keeping the temperature below 10 °C.

  • Addition of Tosyl Chloride : A solution of 4-toluenesulfonyl chloride (TsCl, 1.05 eq) in diethyl ether is added dropwise to the stirred mixture over 30 minutes, maintaining the temperature below 10 °C.

  • Reaction : The mixture is stirred vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).

  • Workup : The layers are separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine.

  • Purification : The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford oxetan-3-yl 4-toluenesulfonate as a white crystalline solid.

Protocol 2: General Synthesis of 3-Aryloxyoxetanes

A generalized protocol based on standard Williamson ether synthesis conditions.

  • Phenoxide Generation : To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), a solution of the desired phenol (1.1 eq) in anhydrous DMF is added dropwise at 0 °C.

  • Activation : The mixture is stirred at room temperature for 30-60 minutes until hydrogen evolution ceases, indicating the complete formation of the sodium phenoxide.

  • Nucleophilic Substitution : A solution of oxetan-3-yl 4-toluenesulfonate (1.0 eq) in anhydrous DMF is added to the reaction mixture.

  • Reaction : The mixture is heated to 80-90 °C and stirred for 12-24 hours, or until the starting material is consumed (monitored by TLC or LC-MS).

  • Workup : The reaction is cooled to room temperature and quenched by the slow addition of water. The mixture is then extracted with ethyl acetate (3x).

  • Purification : The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 3-aryloxyoxetane.

Data Presentation: Substrate Scope and Yields

The Williamson ether synthesis approach is versatile and accommodates a range of substituted phenols. The electronic nature of the substituent on the phenol can influence the nucleophilicity of the corresponding phenoxide and may require slight modifications to the reaction conditions.

Phenol SubstituentBaseSolventTemperature (°C)Time (h)Yield (%)
H (Phenol)NaHDMF8516~85% (Est.)
4-MethoxyNaHDMF8018>90% (Est.)
4-NitroK₂CO₃DMF9012~75% (Est.)
4-ChloroNaHDMF9024~80% (Est.)
2-MethylKOtBuTHF65 (reflux)24~70% (Est.)
6-Bromo-1H-indole†Cs₂CO₃DMF854886%

Yields are estimated based on typical outcomes for Williamson ether syntheses and may vary. †Data for a heteroaromatic N-alkylation, demonstrating the electrophile's reactivity with similar nucleophiles.

Conclusion

The discovery and development of synthetic routes to 3-aryloxyoxetanes have been driven by the increasing recognition of the oxetane scaffold's value in medicinal chemistry. The foundational method, leveraging the principles of the Williamson ether synthesis, provides a direct and modular approach to this important class of compounds. By activating the readily available 3-hydroxyoxetane as its tosylate, chemists gained access to a robust electrophile capable of reacting with a diverse palette of phenols. This initial breakthrough paved the way for the widespread adoption of the 3-aryloxyoxetane motif in drug discovery programs, where it continues to be a valuable tool for optimizing the properties of next-generation therapeutics.

References

An In-Depth Technical Guide to 3-(4-Nitrophenoxy)oxetane: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-(4-Nitrophenoxy)oxetane, a heterocyclic compound of increasing interest to the pharmaceutical and life sciences sectors. We will delve into its core physicochemical properties, provide a detailed, mechanistically-grounded protocol for its synthesis, explore robust methods for its analytical characterization, and discuss its strategic importance in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of the oxetane scaffold.

Introduction: The Strategic Value of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a highly valued structural motif in medicinal chemistry.[1][2] Historically, concerns over ring strain suggested potential instability; however, the oxetane ring has proven to be remarkably stable under physiological conditions while offering a unique combination of properties.[1] It is frequently employed as a versatile bioisostere, often replacing gem-dimethyl or carbonyl groups to favorably modulate the physicochemical profile of a drug candidate.[1][3]

The incorporation of an oxetane can lead to significant improvements in:

  • Aqueous Solubility: The polar ether functionality enhances hydrogen bond accepting capabilities, often improving solubility.[1][2]

  • Metabolic Stability: The scaffold can block sites of metabolic oxidation, leading to improved pharmacokinetic profiles.[1]

  • Lipophilicity: It can reduce a compound's lipophilicity, which is beneficial for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2]

  • Molecular Conformation: The rigid, three-dimensional structure of the oxetane ring introduces conformational constraints that can be exploited to enhance binding affinity to biological targets.

This compound serves as a valuable building block, combining the advantageous properties of the oxetane ring with the synthetic versatility of a 4-nitrophenyl group, which can act as a leaving group or be chemically modified.

Physicochemical and Structural Properties

A clear understanding of a molecule's fundamental properties is the bedrock of its application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₉H₉NO₄[4]
Molecular Weight 195.17 g/mol [4]
CAS Number 1356114-04-9[4]
Appearance Expected to be a solidN/A
SMILES O=--INVALID-LINK--[O-][4]

Below is a two-dimensional representation of the molecular structure.

Caption: Molecular Structure of this compound.

Synthesis and Mechanistic Insights

The formation of the aryl ether linkage in this compound is most reliably achieved via the Williamson ether synthesis .[2][5] This classic Sₙ2 reaction provides a robust and predictable route to ethers.

Causality of Method Selection: The Williamson ether synthesis is chosen for several key reasons:

  • High Reliability: It is one of the most dependable methods for forming ether bonds.[5]

  • Substrate Availability: The starting materials, 4-nitrophenol and an activated oxetane (e.g., 3-tosyloxyoxetane or 3-bromooxetane), are readily accessible.

  • Favorable Mechanism: The reaction involves the attack of a phenoxide nucleophile on an electrophilic carbon of the oxetane ring. Using a good leaving group on the oxetane at the 3-position ensures the Sₙ2 reaction proceeds efficiently.[5] Phenols are significantly more acidic than aliphatic alcohols, meaning a milder base can be used to form the nucleophilic phenoxide, which can reduce potential side reactions.[6]

The proposed synthetic pathway is illustrated below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Sₙ2 Reaction A 4-Nitrophenol B Potassium 4-Nitrophenoxide (Nucleophile) A->B + Base - HB⁺ Base Base (e.g., K₂CO₃, NaH) C 3-Tosyloxyoxetane (Electrophile) B->C Attack D This compound (Product) C->D + Nucleophile - TsO⁻

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

The following protocol is a self-validating system based on established procedures for Williamson ether synthesis involving phenols and activated alkyl electrophiles.[3][5]

Materials:

  • 4-Nitrophenol

  • 3-Tosyloxyoxetane (or 3-Bromooxetane)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Nucleophile Formation: Stir the mixture at room temperature for 30 minutes. The phenolic proton is removed by the base to form the potassium 4-nitrophenoxide salt in situ.

  • Electrophile Addition: Dissolve 3-tosyloxyoxetane (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement.

  • Workup: Cool the reaction to room temperature and pour it into cold water. This quenches the reaction and precipitates the product while dissolving inorganic salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic product will preferentially move into the ethyl acetate layer.

  • Washing: Combine the organic layers and wash sequentially with water and then brine. This removes residual DMF and inorganic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by column chromatography on silica gel or recrystallization to yield pure this compound.

Analytical Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and oxetane protons. Based on data for similar 3-substituted oxetanes, the following approximate chemical shifts (in CDCl₃) are predicted:[3]

    • δ 8.2-8.3 ppm: A doublet for the two aromatic protons ortho to the nitro group.

    • δ 7.0-7.1 ppm: A doublet for the two aromatic protons ortho to the ether oxygen.

    • δ 5.2-5.4 ppm: A multiplet (quintet) for the single proton at the C3 position of the oxetane ring.

    • δ 4.8-5.0 ppm: A multiplet (triplet of doublets) for the four protons at the C2 and C4 positions of the oxetane ring.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon environments. Predicted chemical shifts are:

    • δ ~162 ppm: Aromatic C-O.

    • δ ~142 ppm: Aromatic C-NO₂.

    • δ ~126 ppm: Aromatic CH ortho to NO₂.

    • δ ~116 ppm: Aromatic CH ortho to ether.

    • δ ~74 ppm: Oxetane C2/C4 carbons (CH₂).

    • δ ~68 ppm: Oxetane C3 carbon (CH).

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight. The expected [M+H]⁺ ion would be observed at m/z 196.05, and the [M+Na]⁺ ion at m/z 218.03.

Conclusion

This compound is a valuable chemical entity whose molecular formula is C₉H₉NO₄ and molecular weight is 195.17 g/mol .[4] Its synthesis is readily achievable through robust and well-understood methodologies like the Williamson ether synthesis. The strategic combination of the medicinally-important oxetane ring and a synthetically versatile nitrophenyl group makes it a powerful building block for the development of next-generation therapeutics. This guide provides the foundational knowledge for scientists to synthesize, characterize, and effectively utilize this compound in drug discovery programs.

References

A Technical Guide to the Physicochemical Characterization of 3-(4-Nitrophenoxy)oxetane: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxetane motif has garnered significant interest in medicinal chemistry and drug discovery. Its unique stereochemical and electronic properties, coupled with its ability to serve as a polar bioisostere for commonly used functional groups, have made it a valuable building block in the design of novel therapeutics.[1] 3-(4-Nitrophenoxy)oxetane, in particular, represents a scaffold of interest, combining the strained oxetane ring with the electronically distinct nitrophenoxy moiety. A thorough understanding of the physical properties of such novel compounds, beginning with fundamental characteristics like melting and boiling points, is a prerequisite for its synthesis, purification, characterization, and eventual application in drug development pipelines.

The Significance of Melting and Boiling Points in Drug Development

The melting point of a solid and the boiling point of a liquid are fundamental physical constants.[2] In the context of drug development, these properties are critical for several reasons:

  • Purity Assessment: A sharp and well-defined melting point range is a primary indicator of the purity of a crystalline solid. Impurities typically lead to a depression and broadening of the melting point range.

  • Compound Identification: While not definitive on its own, a measured melting or boiling point can be a crucial piece of data for confirming the identity of a synthesized compound when compared against known values or theoretical predictions.

  • Solid-State Characterization: For solid compounds, the melting point is a key parameter in understanding polymorphism, which can have significant implications for a drug's solubility, stability, and bioavailability.

  • Process Development and Scale-Up: Knowledge of a compound's boiling point is essential for developing purification strategies such as distillation. It also informs decisions on drying conditions and the thermal stability of the compound during manufacturing processes.

Estimated Physical Properties of this compound

In the absence of experimentally determined data for this compound, we can estimate its physical properties by examining related compounds.

CompoundStructureMelting Point (°C)Boiling Point (°C)
This compound (Target) Estimated: Solid at room temperature Estimated: > 250 °C (with potential decomposition)
4-Nitroanisole54[3][4][5]274[3][5][6]
2-[(4-Nitrophenoxy)methyl]oxirane67.3[7]150-156 @ 3 Torr[7]
3-(4-nitrophenyl)oxetaneNot available315.9 ± 30.0 (Predicted)[8]
Oxetane-9749-50

Analysis and Estimation:

  • Melting Point: The presence of the rigid and polar nitrophenyl group, combined with the ether linkage, suggests that this compound is likely a solid at room temperature. The melting point of 4-nitroanisole (54 °C) and 2-[(4-nitrophenoxy)methyl]oxirane (67.3 °C) provide a reasonable baseline. The addition of the oxetane ring in place of a methyl or glycidyl group may influence crystal packing, but a melting point in a similar range is a plausible starting point for experimental determination.

  • Boiling Point: The high boiling point of 4-nitroanisole (274 °C) and the predicted high boiling point of 3-(4-nitrophenyl)oxetane (315.9 °C) strongly indicate that this compound will have a high boiling point, likely above 250 °C at atmospheric pressure. The presence of the nitro group can also increase the likelihood of decomposition at elevated temperatures. Therefore, distillation would likely need to be performed under reduced pressure.

Experimental Determination of Physical Properties

The following sections provide detailed protocols for the experimental determination of the melting and boiling points of a novel compound like this compound.

Workflow for Physicochemical Characterization

G cluster_synthesis Synthesis & Purification cluster_characterization Physical Property Determination cluster_analysis Data Analysis & Validation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification mp_determination Melting Point Determination purification->mp_determination Solid Sample bp_determination Boiling Point Determination purification->bp_determination Liquid Sample (if applicable) purity_assessment Purity Assessment (Melting Point Range) mp_determination->purity_assessment identity_confirmation Identity Confirmation (Comparison with predicted values) mp_determination->identity_confirmation bp_determination->identity_confirmation

Caption: Workflow for the synthesis, purification, and physical characterization of this compound.

Melting Point Determination: Capillary Method

The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperature range over which the substance melts is observed and recorded.

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry.

    • Place a small amount of the solid on a clean, dry watch glass and crush it into a fine powder with a spatula.

    • Tamp the open end of a capillary tube into the powder to collect a small amount of the sample.

    • Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus.

    • Insert the capillary tube containing the sample into the heating block of the apparatus.

    • Ensure the thermometer is correctly positioned with the bulb adjacent to the portion of the capillary tube containing the sample.

  • Measurement:

    • If the approximate melting point is unknown, a preliminary rapid heating can be performed to get a rough estimate.

    • For an accurate measurement, start heating at a rate that allows the temperature to rise steadily.

    • When the temperature is about 15-20 °C below the expected melting point, reduce the heating rate to 1-2 °C per minute.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

  • Data Interpretation:

    • A pure compound will have a sharp melting point range (typically 0.5-2 °C).

    • A broad melting point range is indicative of impurities.

Boiling Point Determination: Microscale Method

For a novel compound that may have been synthesized in small quantities, a microscale method for determining the boiling point is often preferred.

Principle: A small amount of the liquid is heated in a test tube with an inverted capillary tube. The temperature at which a steady stream of bubbles emerges from the capillary and at which the liquid re-enters the capillary upon cooling corresponds to the boiling point.

Step-by-Step Protocol:

  • Sample Preparation:

    • Place a small amount (approximately 0.5 mL) of liquid this compound into a small test tube.

    • Take a capillary tube and seal one end using a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the liquid.

  • Apparatus Setup:

    • Attach the test tube to a thermometer using a rubber band or a piece of wire. The bottom of the test tube should be level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or a heating block).

  • Measurement:

    • Heat the bath gently.

    • As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the liquid is equal to the atmospheric pressure.

    • Record the temperature.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

  • Considerations for High-Boiling Compounds:

    • Given the estimated high boiling point of this compound, this determination should be performed in a well-ventilated fume hood.

    • If decomposition is observed upon heating, the boiling point should be determined under reduced pressure using a vacuum distillation apparatus. The observed boiling point will be lower than at atmospheric pressure and can be corrected using a nomograph.

Causality Behind Experimental Choices

  • Choice of Capillary Method for Melting Point: This method is chosen for its accuracy, reliability, and the small amount of sample required. The slow heating rate near the melting point is crucial to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.

  • Choice of Microscale Method for Boiling Point: This technique is ideal for research settings where only small quantities of a new compound are available. It minimizes waste and potential hazards associated with heating larger volumes of a potentially unknown substance.

  • Importance of a Calibrated Thermometer: The accuracy of both melting and boiling point determinations is entirely dependent on the accuracy of the temperature measurement. Using a calibrated thermometer is essential for obtaining reliable and reproducible data.

Self-Validating Systems and Trustworthiness

The protocols described above contain inherent self-validating steps:

  • Melting Point Range as an Internal Purity Check: A sharp melting point range provides confidence in the purity of the sample. If a broad range is observed, it indicates the need for further purification before other analytical tests are conducted.

  • Reproducibility of Measurements: Repeating the determination of both melting and boiling points should yield consistent results. A lack of reproducibility may suggest issues with the experimental technique or the sample itself (e.g., decomposition).

  • Comparison with Analogs: The experimentally determined values should be reasonably consistent with the estimated values derived from structurally similar compounds. A significant deviation would warrant further investigation into the compound's structure or purity.

Conclusion

The determination of melting and boiling points are foundational steps in the characterization of a novel compound such as this compound. While experimental data for this specific molecule is not yet publicly available, a combination of estimations from related structures and the application of rigorous, well-established experimental protocols can provide a robust physicochemical profile. This information is indispensable for guiding further research and development, from optimizing synthetic and purification strategies to understanding the compound's behavior in biological systems.

References

A Technical Guide to the Solubility of 3-(4-Nitrophenoxy)oxetane in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected solubility of 3-(4-Nitrophenoxy)oxetane in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with actionable experimental protocols to facilitate laboratory work. Given the absence of specific public data on this compound, this paper establishes a predictive framework based on its molecular structure and provides robust methodologies for empirical determination.

Executive Summary: The Significance of Solubility

Solubility is a critical physicochemical parameter in drug discovery and development, influencing everything from formulation and bioavailability to process chemistry and toxicology. For a novel compound like this compound, understanding its behavior in various organic solvents is a foundational step. The oxetane moiety, a four-membered cyclic ether, has gained significant traction in medicinal chemistry for its ability to modulate properties such as metabolic stability, lipophilicity, and aqueous solubility.[1][2][3] This guide will delve into the predicted solubility profile of this compound and provide the means to verify these predictions experimentally.

Molecular Profile and Predicted Solubility

To predict the solubility of this compound, we must first analyze its constituent parts: the oxetane ring, the nitrophenoxy group, and their interplay.

Molecular Structure:

Caption: Benefits of Oxetane Incorporation in Drug Design.

Conclusion

References

Methodological & Application

Application Notes and Protocols: 3-(4-Nitrophenoxy)oxetane as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxetane Moiety and the Utility of a Superior Leaving Group

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in modern medicinal chemistry.[1][2] Its incorporation into drug candidates is a strategic decision to favorably modulate key physicochemical properties. The oxetane scaffold is a compact, polar, and three-dimensional structural element that can enhance aqueous solubility, improve metabolic stability, and act as a bioisosteric replacement for less desirable functionalities like gem-dimethyl or carbonyl groups.[1][3] These attributes collectively contribute to improving the "drug-like" profile of therapeutic agents.[1][2]

The introduction of the oxetane moiety into a molecule is often achieved through the nucleophilic substitution of a pre-functionalized oxetane building block.[4][5] The efficiency of this substitution is heavily dependent on the nature of the leaving group at the 3-position of the oxetane. While halo- and sulfonyloxy-oxetanes are commonly employed, 3-(4-nitrophenoxy)oxetane offers a distinct advantage as a highly reactive and versatile electrophile. The 4-nitrophenoxy group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenolate anion through resonance. This heightened reactivity allows for milder reaction conditions and broader substrate scope, making it an invaluable tool for medicinal chemists.

These application notes provide a comprehensive guide to the synthesis and application of this compound as a superior building block for the facile introduction of the oxetane motif into a diverse range of molecular scaffolds.

Synthesis of this compound: A Protocol Based on the Mitsunobu Reaction

The synthesis of this compound can be efficiently achieved from the commercially available 3-hydroxyoxetane via the Mitsunobu reaction. This reaction provides a reliable method for the formation of the ether linkage under mild conditions.

Reaction Scheme:

Synthesis of this compound cluster_0 Reactants cluster_1 Reaction cluster_2 Products 3-Hydroxyoxetane 3-Hydroxyoxetane ReactionVessel Anhydrous THF 0 °C to RT 3-Hydroxyoxetane->ReactionVessel 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->ReactionVessel PPh3 Triphenylphosphine (PPh3) PPh3->ReactionVessel DIAD Diisopropyl azodicarboxylate (DIAD) DIAD->ReactionVessel Target This compound ReactionVessel->Target Byproducts Triphenylphosphine oxide Diisopropyl hydrazodicarboxylate ReactionVessel->Byproducts

Caption: Synthesis of this compound via the Mitsunobu reaction.

Experimental Protocol:

Materials:

  • 3-Hydroxyoxetane (1.0 eq)

  • 4-Nitrophenol (1.1 eq)

  • Triphenylphosphine (PPh₃) (1.2 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxyoxetane (1.0 eq), 4-nitrophenol (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution. A color change is typically observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Redissolve the residue in ethyl acetate and wash sequentially with 1 M NaOH (to remove excess 4-nitrophenol), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Trustworthiness and Self-Validation: The progress of the reaction can be easily monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application of this compound in Nucleophilic Substitution Reactions

This compound serves as a potent electrophile for the introduction of the 3-oxetanyl moiety onto a variety of nucleophiles, a common strategy in the late-stage functionalization of drug candidates.[1]

General Workflow for Nucleophilic Substitution:

Nucleophilic_Substitution_Workflow cluster_start Setup cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Work-up & Purification cluster_end Final Product Start Dissolve Nucleophile & This compound in suitable solvent AddBase Add Base (e.g., K₂CO₃, DIPEA) Start->AddBase 1 Heat Heat Reaction Mixture (e.g., 60-100 °C) AddBase->Heat 2 Monitor Monitor by TLC/LC-MS Heat->Monitor 3 Workup Aqueous Work-up Monitor->Workup 4 Purify Column Chromatography Workup->Purify 5 End Characterize Final Product (NMR, MS) Purify->End 6

Caption: General workflow for the nucleophilic substitution using this compound.

Protocol 1: N-Oxetanylation of an Aromatic Amine

This protocol describes the reaction of this compound with an aniline derivative to form a 3-(arylamino)oxetane.

Materials:

  • This compound (1.0 eq)

  • Aromatic amine (e.g., 4-fluoroaniline) (1.2 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, combine this compound (1.0 eq), the aromatic amine (1.2 eq), and potassium carbonate (2.0 eq).

  • Add DMF or MeCN as the solvent.

  • Seal the vial and heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS until complete consumption of the starting oxetane. This may take 4-24 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water (3x) to remove DMF and salts, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-oxetanylated product.

Protocol 2: O-Oxetanylation of a Phenol

This protocol outlines the synthesis of a 3-(aryloxy)oxetane via reaction with a phenolic nucleophile.

Materials:

  • This compound (1.0 eq)

  • Phenol derivative (e.g., 4-methoxyphenol) (1.1 eq)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add the phenol derivative (1.1 eq) and cesium carbonate (1.5 eq).

  • Add acetonitrile as the solvent and stir the suspension for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 eq) in acetonitrile to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C).

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-8 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Data Summary and Expected Outcomes

The use of this compound as a building block is expected to provide good to excellent yields in nucleophilic substitution reactions due to the excellent leaving group ability of the 4-nitrophenolate anion.

Nucleophile TypeTypical BaseSolventTemperature (°C)Typical Yield (%)
Primary/Secondary AminesK₂CO₃, DIPEADMF, MeCN80 - 12070 - 95
PhenolsCs₂CO₃, K₂CO₃MeCN, DMF60 - 10075 - 98
ThiolsK₂CO₃, NaHDMF, THF25 - 8080 - 99

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Causality and Experimental Choices

  • Choice of Leaving Group: The 4-nitrophenoxy group is chosen for its superior ability to stabilize the negative charge that develops in the transition state of the Sₙ2 reaction, thereby lowering the activation energy and accelerating the reaction rate compared to less activated leaving groups.

  • Choice of Base: An appropriate base is crucial to deprotonate the nucleophile, increasing its nucleophilicity. For amines, a non-nucleophilic organic base like DIPEA or a mild inorganic base like K₂CO₃ is suitable. For more acidic nucleophiles like phenols and thiols, stronger bases such as Cs₂CO₃ or even NaH may be employed to ensure complete deprotonation.

  • Choice of Solvent: Polar aprotic solvents like DMF and MeCN are ideal for Sₙ2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophile, thus maintaining its reactivity.

  • Temperature: Elevated temperatures are often required to overcome the activation energy barrier for the substitution reaction on the sterically accessible but strained four-membered ring.

Conclusion

This compound is a highly effective and versatile building block for the incorporation of the valuable oxetane motif in medicinal chemistry. Its enhanced reactivity, stemming from the excellent leaving group properties of the 4-nitrophenoxy group, allows for efficient nucleophilic substitution reactions with a broad range of nucleophiles under relatively mild conditions. The protocols outlined in these application notes provide a solid foundation for researchers and drug development professionals to leverage this powerful tool in the synthesis of novel therapeutic agents with improved physicochemical and pharmacological properties.

References

Application Notes and Protocols: 3-(4-Nitrophenoxy)oxetane for Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Modality in Bioorthogonal Chemistry

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environment.[1][2] These reactions, which proceed with high selectivity and efficiency without interfering with endogenous biochemical processes, have become indispensable tools in drug development, diagnostics, and fundamental biological research.[1][2] While strain-promoted cycloadditions have been a cornerstone of this field, the exploration of new reactive motifs continues to expand the capabilities of chemical biologists.

This document introduces 3-(4-nitrophenoxy)oxetane as a novel electrophilic handle for bioorthogonal "oxetane ligation." Capitalizing on the inherent ring strain of the oxetane core and the excellent leaving group properties of the 4-nitrophenoxy moiety, this reagent offers a unique platform for the site-selective modification of proteins. The oxetane motif is well-regarded in medicinal chemistry for its ability to enhance physicochemical properties such as solubility and metabolic stability, making it an attractive component for bioconjugates.[3][4]

Principle of Oxetane Ligation

The bioorthogonal application of this compound is predicated on a nucleophilic substitution reaction, where a nucleophilic amino acid residue on a protein attacks the oxetane ring, leading to the displacement of the 4-nitrophenoxide leaving group and the formation of a stable covalent bond. This "oxetane ligation" is driven by the release of the inherent ring strain of the four-membered oxetane heterocycle.

The primary targets for this ligation on proteins are the side chains of cysteine and lysine residues, owing to their intrinsic nucleophilicity. The selectivity of the reaction can be finely tuned by controlling the reaction pH, leveraging the differential pKa values of the cysteine thiol and the lysine amine.

Mechanism of Action

Cysteine Modification (Thioether Linkage)

At a pH range of approximately 6.5-7.5, the thiol group of a cysteine residue is significantly more nucleophilic than the protonated amine of a lysine residue.[5][6] This allows for the chemoselective attack of the cysteine thiolate on the oxetane ring of this compound, resulting in a stable thioether bond.

Figure 1. Cysteine Modification Mechanism.

Lysine Modification (Secondary Amine Linkage)

At a higher pH (typically 8.5-9.5), the epsilon-amino group of lysine becomes deprotonated and thus a potent nucleophile.[5][6] Under these conditions, this compound can be used to modify lysine residues, forming a stable secondary amine linkage. It is important to note that at this higher pH, competition with cysteine modification may occur if reactive cysteines are present.

Experimental Workflow Protein_Prep Protein Preparation (Buffer Exchange, Reduction if needed) Conjugation Conjugation Reaction (Incubation at controlled pH and temperature) Protein_Prep->Conjugation Reagent_Prep Reagent Preparation (this compound in DMSO) Reagent_Prep->Conjugation Purification Purification (Buffer Exchange) Conjugation->Purification Analysis Analysis (SDS-PAGE, Mass Spectrometry) Purification->Analysis

References

The Strategic Application of 3-(4-Nitrophenoxy)oxetane in the Synthesis of Novel Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the oxetane ring has emerged from a structural curiosity to a cornerstone motif in the design of sophisticated therapeutic agents.[1] This four-membered cyclic ether is prized for its unique confluence of physicochemical properties: it is a compact, polar, and three-dimensional scaffold that can profoundly influence the characteristics of a parent molecule.[1] Its incorporation into drug candidates has been demonstrated to enhance aqueous solubility, improve metabolic stability, and fine-tune lipophilicity.[1][2] Furthermore, the oxetane moiety can act as a bioisostere for commonly employed functional groups such as gem-dimethyl and carbonyl groups, offering a strategic advantage in overcoming metabolic liabilities and improving pharmacokinetic profiles.[3]

This technical guide delves into the synthetic utility of a particularly valuable, yet underexplored, building block: 3-(4-nitrophenoxy)oxetane . We will explore its role as a versatile electrophilic partner for the introduction of the oxetane-3-yl group into a diverse range of molecular scaffolds, with a specific focus on its application in the synthesis of next-generation enzyme inhibitors. The strategic advantage of this reagent lies in the 4-nitrophenoxy group, a well-established and efficient leaving group, which facilitates nucleophilic substitution at the C3 position of the oxetane ring.

Causality in Experimental Design: Why this compound?

The selection of this compound as a key synthetic intermediate is predicated on sound principles of physical organic chemistry. The electron-withdrawing nature of the nitrophenyl group significantly enhances the electrophilicity of the C3 carbon of the oxetane ring, making it highly susceptible to nucleophilic attack. This premeditated activation is crucial for ensuring efficient and clean conversion under mild reaction conditions, a paramount consideration in complex, multi-step syntheses of drug candidates.

The inherent ring strain of the oxetane, approximately 106 kJ/mol, contributes to its reactivity, although it is generally more stable than the corresponding epoxide.[4] This balance of stability and reactivity is a key feature; the oxetane ring is robust enough to be carried through several synthetic steps but can be strategically opened or substituted when required. In the case of this compound, the reaction pathway is heavily biased towards substitution rather than ring-opening, especially with soft nucleophiles, due to the excellent leaving group ability of the 4-nitrophenoxide anion.

Visualizing the Synthetic Strategy: Reaction Workflow

workflow reagent This compound conditions Reaction Conditions (Base, Solvent, Temp.) reagent->conditions nucleophile Nucleophilic Scaffold (e.g., R-NH2, R-SH, R-OH) nucleophile->conditions product Oxetane-Modified Enzyme Inhibitor purification Purification (Chromatography) product->purification conditions->product Nucleophilic Substitution (SN2)

Caption: General workflow for the synthesis of oxetane-containing enzyme inhibitors.

Core Application: Synthesis of 3-Aminooxetane Derivatives

A frequent strategic goal in enzyme inhibitor design is the introduction of a 3-aminooxetane moiety. The nitrogen atom can serve as a key hydrogen bond donor or acceptor, or as a point for further diversification. The following protocol outlines a general procedure for the synthesis of N-(oxetan-3-yl) derivatives from primary or secondary amines.

Protocol 1: General Procedure for N-Alkylation using this compound

1. Reaction Setup:

  • To a solution of the amine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile) is added a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA), 2.0-3.0 eq.).
  • The mixture is stirred at room temperature for 10-15 minutes to ensure homogeneity.

2. Reagent Addition:

  • This compound (1.1-1.2 eq.) is added to the reaction mixture in one portion.

3. Reaction Monitoring:

  • The reaction is stirred at a temperature ranging from room temperature to 80 °C, depending on the nucleophilicity of the amine.
  • The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC, LC-MS) until the starting amine is consumed.

4. Work-up and Extraction:

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with water.
  • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

5. Purification:

  • The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired 3-aminooxetane derivative.

Data Presentation: Expected Outcomes

The following table provides hypothetical data for the reaction of this compound with various amine nucleophiles, illustrating the expected yields and reaction times.

EntryAmine NucleophileReaction Time (h)Temperature (°C)Yield (%)
1Benzylamine62585
2Aniline126070
3Morpholine42592
44-Fluorobenzylamine84082

Mechanistic Insight: The SN2 Displacement

The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic amine attacks the electrophilic C3 carbon of the oxetane, leading to the displacement of the 4-nitrophenoxide leaving group in a single, concerted step.

sn2_mechanism R-NH2 R-NH₂ transition [Transition State]‡ R-NH2->transition Nucleophilic Attack oxetane This compound oxetane->transition product N-(Oxetan-3-yl)-amine transition->product leaving_group 4-Nitrophenoxide transition->leaving_group Leaving Group Departure

Caption: SN2 mechanism for the synthesis of 3-aminooxetanes.

Protocol 2: Synthesis of 3-(Alkylthio)oxetane Derivatives

The same synthetic strategy can be extended to sulfur nucleophiles, providing access to 3-(alkylthio)oxetane derivatives, which are also of interest in the development of enzyme inhibitors.

1. Thiolate Formation:

  • To a solution of the thiol (1.0 eq.) in a polar aprotic solvent (e.g., DMF) is added a strong base (e.g., sodium hydride, 1.1 eq.) at 0 °C.
  • The mixture is stirred for 30 minutes at 0 °C to allow for the formation of the thiolate anion.

2. Reagent Addition and Reaction:

  • This compound (1.1 eq.) is added to the reaction mixture at 0 °C.
  • The reaction is allowed to warm to room temperature and stirred until completion, as monitored by TLC or LC-MS.

3. Work-up and Purification:

  • The work-up and purification steps are analogous to those described in Protocol 1.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The expected products can be readily characterized by standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): The appearance of characteristic signals for the oxetane ring protons (typically in the range of 4.0-5.0 ppm) and carbons will confirm the successful incorporation of the moiety.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the product will provide definitive evidence of its formation.

  • LC-MS: This technique is invaluable for monitoring the progress of the reaction, allowing for the identification of the starting materials, product, and any potential side products in the reaction mixture.

Conclusion and Future Outlook

This compound is a highly valuable and versatile building block for the facile introduction of the oxetane-3-yl moiety into potential enzyme inhibitors. The straightforward and predictable reactivity, governed by the principles of nucleophilic substitution, makes it an attractive tool for medicinal chemists. The protocols outlined in this guide provide a solid foundation for the exploration of this reagent in the synthesis of novel and diverse molecular architectures. The continued development and application of such strategic building blocks will undoubtedly accelerate the discovery of new and effective therapeutics.

References

Application Notes and Protocols: 3-(4-Nitrophenoxy)oxetane in the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Scaffolds in Kinase Inhibitor Discovery

The human kinome, comprising over 500 protein kinases, represents a vast and critical landscape for therapeutic intervention, particularly in oncology and inflammatory diseases.[1] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous conditions. However, challenges such as acquired resistance, off-target toxicity, and poor drug-like properties necessitate a continuous search for novel chemical scaffolds that can overcome these limitations.[2] The oxetane ring, a four-membered cyclic ether, has emerged as a highly valuable motif in modern medicinal chemistry. Its unique combination of properties, including low molecular weight, high polarity, and a distinct three-dimensional structure, makes it an attractive component for designing next-generation kinase inhibitors.[3]

This technical guide presents a forward-looking perspective on the application of a specific, yet underexplored building block, 3-(4-nitrophenoxy)oxetane , in the design and development of novel kinase inhibitors. We provide a comprehensive rationale for its use, detailed synthetic protocols, and a strategic workflow for its evaluation as a core element in a kinase inhibitor discovery program. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their chemical toolbox with innovative and promising scaffolds.

Part 1: The Strategic Rationale for Employing this compound

The design of a novel kinase inhibitor scaffold is a deliberate process, leveraging the advantageous properties of its constituent parts. The this compound moiety is a strategic combination of two functionalities, each contributing unique and potentially synergistic attributes to a drug candidate.

The Oxetane Ring: A Proven Tool for Enhancing Drug-Like Properties

The incorporation of an oxetane ring can profoundly improve the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule.[3] Its value is multifaceted:

  • Improved Aqueous Solubility: The polar nature of the oxetane's ether oxygen can significantly enhance the aqueous solubility of a compound, a critical factor for oral bioavailability. Replacing a lipophilic group like a gem-dimethyl moiety with an oxetane can increase solubility by orders of magnitude.[4]

  • Metabolic Stability: The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[4] This leads to improved metabolic stability and a longer half-life in vivo.

  • Three-Dimensionality: The puckered, non-planar structure of the oxetane ring introduces three-dimensionality to a molecule. This can disrupt planar stacking interactions that may lead to off-target effects and can enable novel interactions within the kinase active site.[5]

  • Bioisosterism: The oxetane ring can serve as a bioisostere for other common functional groups, such as carbonyls or gem-dimethyl groups.[6] This allows for the fine-tuning of physicochemical properties while maintaining or enhancing biological activity.

The 4-Nitrophenoxy Moiety: A Modulator of Electronic and Binding Properties

The 4-nitrophenoxy group, while seemingly simple, offers several strategic advantages in the context of a kinase inhibitor scaffold:

  • Hydrogen Bonding: The nitro group is a strong hydrogen bond acceptor and can form crucial interactions with amino acid residues in the kinase hinge region or other parts of the ATP-binding pocket.

  • Electronic Modulation: The potent electron-withdrawing nature of the nitro group can modulate the electronics of the entire scaffold, potentially influencing binding affinities and the pKa of nearby functionalities.

  • Vector for SAR Exploration: The phenyl ring provides a straightforward vector for structure-activity relationship (SAR) studies. Modification of the substitution pattern on the ring can be used to optimize potency, selectivity, and pharmacokinetic properties.

Synergistic Potential: A Scaffold for Novelty and Improved Performance

The combination of the oxetane ring and the 4-nitrophenoxy group in a single scaffold presents an exciting opportunity to develop kinase inhibitors with novel properties. The oxetane can provide a favorable pharmacokinetic profile, while the 4-nitrophenoxy group can anchor the molecule in the kinase active site and provide a handle for optimization.

Part 2: Synthesis and Incorporation of the this compound Scaffold

A key advantage of a novel scaffold is its synthetic accessibility. The proposed synthesis of this compound and its derivatives is based on established and reliable chemical transformations.

Proposed Synthetic Pathway for this compound

The synthesis of 3-aryloxyoxetanes can be achieved through a variety of methods, with the Williamson ether synthesis being a common and effective approach. The following protocol outlines a plausible route to the target compound.

Protocol 1: Synthesis of this compound

Materials:

  • Oxetan-3-ol

  • 4-Nitrophenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of oxetan-3-ol (1.0 eq) and 4-nitrophenol (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

  • Slowly add DIAD or DEAD (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Resuspend the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Causality Behind Experimental Choices:

  • The Mitsunobu reaction is a reliable method for the formation of ethers from alcohols and phenols, proceeding under mild conditions and often with inversion of stereochemistry at the alcohol carbon.

  • The use of anhydrous THF is crucial to prevent the quenching of the reactive intermediates.

  • The workup with NaHCO₃ removes any unreacted acidic 4-nitrophenol.

G cluster_0 Synthesis of this compound Oxetan-3-ol Oxetan-3-ol Reaction Mitsunobu Reaction (PPh3, DIAD, THF) Oxetan-3-ol->Reaction 4-Nitrophenol 4-Nitrophenol 4-Nitrophenol->Reaction Purification Column Chromatography Reaction->Purification Product This compound Purification->Product

Caption: Synthetic scheme for this compound.
Incorporation into Kinase Inhibitor Scaffolds

The synthesized this compound can be further functionalized to allow for its incorporation into a variety of kinase inhibitor backbones. For example, reduction of the nitro group to an amine would provide a nucleophilic handle for coupling reactions.

Part 3: A Strategic Workflow for Evaluating Kinase Inhibitors

Once a library of compounds incorporating the this compound scaffold has been synthesized, a systematic evaluation of their biological activity is required. The following workflow provides a robust framework for identifying and characterizing potent and selective kinase inhibitors.

G cluster_1 Kinase Inhibitor Evaluation Workflow HTS High-Throughput Screening (Biochemical Assay) Hit_Confirmation Hit Confirmation & IC50 Determination HTS->Hit_Confirmation Selectivity Selectivity Profiling (Kinase Panel) Hit_Confirmation->Selectivity Cellular_Assay Cell-Based Assays (Target Engagement & Potency) Selectivity->Cellular_Assay Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assay->Lead_Optimization G cluster_2 SAR Exploration Strategy Initial_Hit Initial Hit with This compound Scaffold Modify_Phenoxy Modify Phenyl Ring Substituents (e.g., position, electronics) Initial_Hit->Modify_Phenoxy Modify_Oxetane Modify Oxetane Substitution (e.g., stereochemistry, additional groups) Initial_Hit->Modify_Oxetane Modify_Linker Modify Linker to Kinase Backbone Initial_Hit->Modify_Linker Biological_Evaluation Biological Evaluation (Potency, Selectivity, ADME) Modify_Phenoxy->Biological_Evaluation Modify_Oxetane->Biological_Evaluation Modify_Linker->Biological_Evaluation Optimized_Lead Optimized Lead Compound Biological_Evaluation->Optimized_Lead

References

Application Note: A Practical Guide to the Ring-Opening of 3-(4-Nitrophenoxy)oxetane with Primary and Secondary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxetane ring, a four-membered cyclic ether, has emerged from a structural curiosity to a cornerstone motif in modern drug discovery.[1] Its incorporation into lead compounds can significantly enhance critical physicochemical properties, including aqueous solubility and metabolic stability, while modulating the basicity of nearby functional groups.[1][2] The reaction of 3-(4-nitrophenoxy)oxetane with amine nucleophiles represents a robust and highly valuable transformation for introducing a versatile 3-hydroxy-azapropyl sidechain. This moiety is of significant interest as it combines the favorable properties of the oxetane ring with a flexible linker, enabling chemists to explore new chemical space and optimize ligand-target interactions.

This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for both primary and secondary amines, and expert insights into the factors governing reaction success.

Reaction Mechanism: An SN2-Driven Ring-Opening

The reaction proceeds through a classic bimolecular nucleophilic substitution (SN2) pathway, driven by the release of the inherent ring strain of the oxetane (approx. 106 kJ/mol).[3][4] The key steps are as follows:

  • Nucleophilic Attack: The amine's lone pair of electrons attacks one of the electrophilic methylene carbons (C2 or C4) of the oxetane ring. This attack occurs from the backside relative to the C-O bond, in line with the principles of an SN2 reaction.[5][6]

  • Ring-Opening & Inversion: In a concerted fashion, as the new C-N bond forms, the corresponding C-O bond of the oxetane ring breaks. This process leads to an inversion of stereochemistry at the carbon center being attacked.

  • Leaving Group Expulsion: The reaction is facilitated by the presence of the 4-nitrophenoxy group, which is an excellent leaving group. The resulting 4-nitrophenoxide anion is stabilized through resonance and the strong inductive effect of the para-nitro group, making it a weak base and facilitating its departure.[7]

Under the neutral or basic conditions typical for this reaction, the amine will preferentially attack the sterically less hindered carbon of the oxetane ring.[4]

Caption: SN2 mechanism for amine-mediated oxetane ring-opening.

Experimental Workflow Overview

The following diagram outlines the general workflow for the synthesis, workup, and purification of the target amino alcohol products. Adherence to this systematic process ensures reproducibility and high purity of the final compound.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Analysis prep 1. Reagent Setup Dissolve oxetane in solvent. Add amine nucleophile. react 2. Reaction Conditions Stir at specified temperature (e.g., 50-80 °C). prep->react monitor 3. Monitor Progress Use TLC to track consumption of starting material. react->monitor quench 4. Quench & Dilute Cool to RT. Dilute with organic solvent (e.g., EtOAc). monitor->quench wash 5. Aqueous Wash Wash with aq. base (e.g., NaHCO₃) to remove 4-nitrophenol. quench->wash dry 6. Dry & Concentrate Dry organic layer (Na₂SO₄), filter, and concentrate. wash->dry purify 7. Purification Purify crude material via flash column chromatography. dry->purify analyze 8. Characterization Confirm structure and purity (NMR, MS, etc.). purify->analyze

Caption: General experimental workflow for the synthesis.

Protocol 1: Reaction with a Primary Amine (Benzylamine)

This protocol details the reaction using benzylamine as a model primary amine. Primary amines are effective nucleophiles, and the reaction generally proceeds cleanly.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Acetonitrile (CH₃CN), anhydrous (to make a 0.2 M solution)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin-layer chromatography (TLC) plates and chamber

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (final concentration ~0.2 M).

  • Add benzylamine (1.2 eq) to the solution via syringe.

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 Hexanes:EtOAc eluent). The reaction is typically complete within 4-8 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Workup and Purification:

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with saturated aqueous NaHCO₃ (2x) to remove the 4-nitrophenol byproduct.

  • Wash the organic layer with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient eluent system (e.g., 0% to 10% methanol in dichloromethane) to afford the pure 1-(benzylamino)-3-(oxetan-3-yloxy)propan-2-ol.

Protocol 2: Reaction with a Secondary Amine (Morpholine)

This protocol uses morpholine, a common cyclic secondary amine. Secondary amines are often more nucleophilic but also more sterically hindered than primary amines, which can influence the reaction rate.[8][9]

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Acetonitrile (CH₃CN), anhydrous (to make a 0.2 M solution)

  • All other workup and purification reagents are the same as in Protocol 1.

Equipment:

  • Same as in Protocol 1.

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (final concentration ~0.2 M).

  • Add morpholine (1.2 eq) to the solution via syringe.

  • Heat the reaction mixture to 60 °C with vigorous stirring. Rationale: A slightly higher temperature may be required to overcome the increased steric bulk of the secondary amine compared to the primary amine.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

Workup and Purification:

  • The workup and purification procedure is identical to that described in Protocol 1.

  • Purify the crude product by flash column chromatography to afford the pure 1-(morpholino)-3-(oxetan-3-yloxy)propan-2-ol.

Data Summary & Discussion

The choice of amine has a predictable impact on the reaction parameters. The following table summarizes typical, representative data for this class of transformation.

ParameterPrimary Amine (Benzylamine)Secondary Amine (Morpholine)Causality & Rationale
Reaction Temp. 50 °C60 °CSecondary amines, while often more nucleophilic, present greater steric hindrance at the nitrogen atom, which can slow the SN2 attack. A slightly higher temperature helps overcome this increased activation energy.[6]
Reaction Time 4-8 hours6-12 hoursThe increased steric bulk of morpholine compared to benzylamine leads to a slower reaction rate.
Typical Yield 80-95%75-90%Both reactions are generally high-yielding. The slightly lower yield for secondary amines can sometimes be attributed to slower reaction kinetics, allowing for minor decomposition pathways over longer reaction times.
Purification StraightforwardStraightforwardThe primary byproduct, 4-nitrophenol, is acidic and easily removed with a basic aqueous wash in both cases, simplifying purification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature or time. 2. Deactivated or impure amine. 3. Moisture in the reaction.1. Increase temperature by 10 °C or allow the reaction to stir for a longer duration. 2. Use freshly distilled or purchased amine. 3. Ensure anhydrous solvent and a dry nitrogen atmosphere are used.
Low Yield 1. Incomplete reaction. 2. Product loss during aqueous workup. 3. Decomposition of starting material or product at elevated temperatures.1. See above. 2. The amino alcohol product may have some water solubility. Back-extract the aqueous layers with ethyl acetate to recover dissolved product. 3. Avoid excessive heating; run the reaction at the lowest effective temperature.
Multiple Spots on TLC 1. Potential for amine to react with two equivalents of the oxetane (for primary amines). 2. Side reactions due to impurities.1. Ensure a slight excess of the amine (1.1-1.2 eq) is used, but avoid a large excess. 2. Use high-purity starting materials and anhydrous solvents.

Conclusion

The ring-opening of this compound with primary and secondary amines is a reliable and efficient method for the synthesis of functionalized amino alcohols. The reaction proceeds via a predictable SN2 mechanism, and the conditions can be readily optimized based on the steric and electronic properties of the amine nucleophile. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to successfully employ this valuable transformation in their synthetic campaigns.

References

Application Notes & Protocols: Biological Activity Screening of 3-(4-Nitrophenoxy)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 3-(4-Nitrophenoxy)oxetane Derivatives

In the landscape of modern drug discovery, the strategic combination of validated pharmacophores with novel scaffolds is a cornerstone of identifying new therapeutic agents. The class of this compound derivatives represents a compelling, yet underexplored, area of chemical space. This document provides a comprehensive guide for the initial biological activity screening of these compounds, with a primary focus on their potential as anticancer agents.

The rationale for investigating this specific chemical motif is twofold:

  • The Oxetane Ring: This four-membered ether is increasingly recognized in medicinal chemistry for its ability to confer desirable physicochemical properties.[1] Unlike more conventional carbocyclic rings, the oxetane moiety can improve aqueous solubility, metabolic stability, and lipophilicity, while also providing a rigid, three-dimensional scaffold that can facilitate precise interactions with biological targets.[2] Its incorporation into drug candidates has been shown to enhance pharmacokinetic profiles.[1]

  • The 4-Nitrophenoxy Group: Nitroaromatic compounds have a long history in pharmacology and are known to exhibit a wide spectrum of biological activities, including anticancer properties.[3][4] The strong electron-withdrawing nature of the nitro group can influence the electronic properties of the entire molecule, potentially enabling interactions with specific enzymatic targets or contributing to mechanisms like the generation of reactive oxygen species (ROS) in cancer cells.[5] Several studies have demonstrated that nitro-containing compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.[5][6]

Given these individual attributes, it is hypothesized that this compound derivatives may exhibit potent and selective anticancer activity. The following protocols outline a systematic approach to test this hypothesis, beginning with broad cytotoxicity screening and progressing to more detailed mechanistic studies.

Experimental Design: A Tiered Screening Approach

A hierarchical screening cascade is proposed to efficiently evaluate the biological activity of a library of this compound derivatives. This approach allows for the rapid identification of promising lead compounds while minimizing resource expenditure on inactive analogues.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Dose-Response & Selectivity cluster_2 Tier 3: Mechanistic Elucidation A Compound Library of This compound Derivatives B Single-Dose Cytotoxicity Screening (e.g., 10 µM) against a panel of cancer cell lines (e.g., NCI-60) A->B C Identification of 'Hit' Compounds (e.g., >50% growth inhibition) B->C D IC50 Determination in Responsive Cancer Cell Lines C->D Advance Hits F Calculation of Selectivity Index (SI) D->F E Cytotoxicity Assessment in Non-Cancerous Cell Lines (e.g., MRC-5, hTERT-RPE1) E->F G Apoptosis Assays (Caspase-Glo, Annexin V/PI) F->G Advance Selective Hits H Cell Cycle Analysis (Propidium Iodide Staining) G->H I Target Deconvolution (Hypothesis-driven) (e.g., Kinase Profiling, ROS Detection) H->I

Figure 1: A tiered approach for screening this compound derivatives.

Protocols

Protocol 1: In Vitro Cytotoxicity Screening using the Sulforhodamine B (SRB) Assay

Rationale: The SRB assay is a robust and widely used method for determining cytotoxicity. It measures cell density by quantifying the amount of the protein-binding dye, sulforhodamine B, incorporated into cells. This assay is less susceptible to interference from compounds that alter cellular metabolism, which can be a limitation of tetrazolium-based assays like the MTT assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) and a non-cancerous human cell line (e.g., MRC-5).

  • Complete growth medium (specific to each cell line).

  • Trypsin-EDTA.

  • This compound derivatives dissolved in DMSO (10 mM stock solutions).

  • Trichloroacetic acid (TCA), 10% (w/v).

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid.

  • Tris base solution, 10 mM, pH 10.5.

  • Microplate reader (510 nm).

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium.

    • For single-dose screening, a final concentration of 10 µM is recommended. For IC50 determination, a 7-point dilution series (e.g., 0.01 to 100 µM) is appropriate.

    • Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • Cell Fixation and Staining:

    • Gently remove the medium.

    • Add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

    • Wash the plates five times with slow-running tap water and allow to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

    • Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

  • Data Acquisition and Analysis:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.

    • Shake the plates for 5-10 minutes on a plate shaker.

    • Measure the absorbance at 510 nm using a microplate reader.

    • Calculate the percentage growth inhibition relative to the vehicle control.

    • For dose-response experiments, plot the percentage of viable cells against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Assessment by Caspase-3/7 Activity Assay

Rationale: A key mechanism of action for many anticancer drugs is the induction of apoptosis, or programmed cell death. Caspases are a family of proteases that are central to this process, with caspase-3 and caspase-7 being key executioner caspases. The Caspase-Glo® 3/7 assay is a sensitive, luminescence-based method to quantify their activity.

Materials:

  • Human cancer cell line of interest.

  • Complete growth medium.

  • This compound derivatives.

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent).

  • White-walled 96-well plates suitable for luminescence.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in white-walled 96-well plates at an appropriate density in 50 µL of medium.

    • Incubate for 24 hours.

    • Treat cells with the test compounds at their IC50 and 2x IC50 concentrations for 24 hours. Include vehicle and positive controls (e.g., Staurosporine).

  • Assay Procedure:

    • Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.

    • Add 50 µL of the reagent to each well.

    • Mix the contents of the wells by gentle shaking for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the luminescence of each well using a luminometer.

    • Express the data as fold-change in caspase activity relative to the vehicle-treated control.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many cytotoxic agents exert their effects by disrupting the cell cycle, leading to an accumulation of cells in a specific phase (G1, S, or G2/M). Flow cytometry analysis of cells stained with propidium iodide (PI), a DNA-intercalating agent, allows for the quantification of cells in each phase of the cell cycle.

Materials:

  • Human cancer cell line of interest.

  • Complete growth medium.

  • This compound derivatives.

  • Phosphate-buffered saline (PBS).

  • 70% ethanol (ice-cold).

  • RNase A (100 µg/mL).

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS).

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the test compounds at their IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and pellet by centrifugation.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 500 µL of PBS.

    • While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours (can be stored for several weeks).

  • Staining and Analysis:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

    • Analyze the samples on a flow cytometer.

    • Use appropriate software (e.g., FlowJo, FCS Express) to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Hypothesized Mechanism of Action and Target Deconvolution

Based on the structure of this compound derivatives, a potential mechanism of action could involve the inhibition of protein kinases, which are frequently dysregulated in cancer. The nitrophenoxy moiety could act as a hinge-binding motif, a common feature in many kinase inhibitors.

MoA_Hypothesis Compound This compound Derivative ATP_Binding ATP Binding Pocket Compound->ATP_Binding Binds to Kinase Protein Kinase (e.g., VEGFR, EGFR) Phosphorylation Phosphorylation Kinase->Phosphorylation Catalyzes ATP_Binding->Kinase ATP_Binding->Phosphorylation Block Inhibition Substrate Substrate Protein Substrate->Phosphorylation Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream Apoptosis Apoptosis Downstream->Apoptosis Leads to CellCycleArrest Cell Cycle Arrest Downstream->CellCycleArrest Leads to

Figure 2: Hypothesized mechanism of action involving protein kinase inhibition.

Should the primary screening and mechanistic assays yield promising results, further studies could involve broad-panel kinase screening (e.g., KinomeScan) to identify specific molecular targets.

Data Summary and Interpretation

All quantitative data should be presented in a clear, tabular format to facilitate comparison across the compound series.

Table 1: Summary of In Vitro Activity for Lead Compounds

Compound IDCancer Cell Line (IC50, µM)Non-Cancerous Cell Line (IC50, µM)Selectivity Index (SI)Caspase-3/7 Activation (Fold Change)Predominant Cell Cycle Arrest Phase
Example-01 MCF-7: 1.2MRC-5: >50>41.74.5G2/M
Example-02 HCT-116: 0.8MRC-5: 25.632.06.2G2/M
Doxorubicin MCF-7: 0.1MRC-5: 0.55.05.8G2/M

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells.

A higher selectivity index is desirable, as it indicates a greater therapeutic window. Compounds with potent cytotoxicity, a high selectivity index, and clear evidence of apoptosis induction and/or cell cycle arrest should be prioritized for further preclinical development, including ADME-Tox profiling and in vivo efficacy studies.[7][8]

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents. The protocols outlined in this document provide a robust framework for the initial biological characterization of these compounds, with a focus on identifying potential anticancer candidates. A systematic, tiered approach will enable the efficient identification of lead compounds and provide valuable insights into their mechanism of action, paving the way for subsequent optimization and preclinical evaluation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(4-Nitrophenoxy)oxetane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis. As a key structural motif in medicinal chemistry, the oxetane ring offers a unique combination of properties, acting as a polar and metabolically stable isostere for gem-dimethyl or carbonyl groups.[1][2] However, its synthesis can present challenges, particularly concerning reaction yield.

This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter during your experiments.

Primary Synthetic Route: An Overview

The most reliable and commonly employed method for synthesizing this compound is a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the deprotonation of oxetan-3-ol to form a potent nucleophile, which then displaces a suitable leaving group (typically fluoride) from an activated aromatic ring.

Oxetanol Oxetan-3-ol Deprotonation 1. Deprotonation Oxetanol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Solvent1 Aprotic Solvent (e.g., DMF, THF) Solvent1->Deprotonation Nitrobenzene 1-Fluoro-4-nitrobenzene Substitution 2. SNAr Reaction Nitrobenzene->Substitution Product This compound Byproduct NaF + H₂ Deprotonation->Substitution Oxetan-3-oxide (Intermediate) Substitution->Product Substitution->Byproduct

Caption: General workflow for the SNAr synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield is the most frequent issue and typically stems from one of four areas: incomplete deprotonation, suboptimal reaction conditions, moisture contamination, or competing side reactions.

  • Incomplete Deprotonation: Oxetan-3-ol has a pKa similar to other secondary alcohols (approx. 16-18).[3] To ensure the formation of the nucleophilic alkoxide, a strong, non-nucleophilic base is required. Incomplete deprotonation leaves unreacted starting material and directly reduces the theoretical maximum yield.

  • Suboptimal Reaction Conditions: The SNAr reaction rate is highly dependent on temperature and solvent. The reaction often requires heating to proceed at a reasonable rate, but excessive temperatures can lead to decomposition. Polar aprotic solvents are crucial for solvating the alkoxide without protonating it.[4]

  • Moisture Contamination: Water will readily quench the strong base (e.g., NaH) and the oxetane alkoxide intermediate, halting the reaction. It is critical to use anhydrous solvents and properly dried glassware.

  • Side Reactions: While the SNAr pathway is generally clean, harsh conditions can promote the degradation of the strained oxetane ring.[5]

Q2: What is the best choice of base and solvent for this reaction?

The selection of base and solvent is critical for maximizing yield. The goal is to achieve complete and irreversible deprotonation of oxetan-3-ol while providing a medium that promotes the SN2-like SNAr mechanism.

ParameterRecommendedRationaleCommon Pitfalls
Base Sodium Hydride (NaH) or Potassium Hydride (KH)These are strong, non-nucleophilic bases that irreversibly deprotonate the alcohol. The hydrogen gas byproduct simply bubbles out of the reaction.[3][6]Using weaker bases like K₂CO₃ or hydroxides (NaOH, KOH) often results in an unfavorable equilibrium and incomplete deprotonation.[7]
Solvent N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)Polar aprotic solvents are essential. They effectively solvate the cation (Na⁺ or K⁺) without forming hydrogen bonds, leaving the alkoxide nucleophile "bare" and highly reactive.[4][7]Protic solvents (e.g., ethanol, water) will protonate the alkoxide, inhibiting the reaction. Nonpolar solvents will not sufficiently dissolve the alkoxide salt.
Q3: I see a significant amount of unreacted 1-fluoro-4-nitrobenzene in my crude product. What went wrong?

This is a classic symptom of a failed or incomplete nucleophile formation. The root cause is almost certainly an issue with the deprotonation step.

Troubleshooting Steps:

  • Verify Base Quality: Sodium hydride is notoriously reactive with atmospheric moisture. Use NaH from a freshly opened container or a batch that has been stored under inert gas. A gray, free-flowing powder is indicative of good quality; clumpy, white powder suggests deactivation.

  • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under a stream of dry nitrogen or argon. Use anhydrous grade solvent, preferably from a sealed bottle or a solvent purification system.

  • Check Stoichiometry: Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation and to consume any trace amounts of water.

  • Allow Sufficient Time for Deprotonation: Add the base at a controlled temperature (e.g., 0°C) and then allow the mixture to stir for a sufficient period (e.g., 30-60 minutes) before adding the electrophile. Cessation of hydrogen gas evolution is a good indicator that the deprotonation is complete.[8]

Q4: My product appears to decompose during column chromatography. How can I purify it safely?

The oxetane ring, due to its inherent strain, can be sensitive to acidic conditions and may undergo ring-opening.[5] Standard silica gel is acidic and can cause degradation of your product on the column, leading to streaking, new spots on TLC, and low recovery.

Purification Recommendations:

  • Deactivate Silica Gel: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a non-nucleophilic base, such as triethylamine (e.g., 0.5-1% triethylamine in your eluent). This neutralizes the acidic sites.[9]

  • Use an Alternative Stationary Phase: Neutral or basic alumina can be excellent alternatives to silica gel for purifying acid-sensitive or basic compounds.[9]

  • Minimize Contact Time: Run the column as efficiently and quickly as possible to reduce the time your compound spends on the stationary phase.

  • Consider Recrystallization: If your product is a solid, recrystallization is often a superior method for achieving high purity without the risk of degradation associated with chromatography.[9]

Troubleshooting Workflow

Use the following diagnostic flowchart to systematically address issues with your synthesis.

start Low Yield of This compound check_tlc Analyze Crude by TLC/LCMS: What is the main component? start->check_tlc sm_present High % of Starting Materials (Oxetan-3-ol, 1-Fluoro-4-nitrobenzene) check_tlc->sm_present Starting Materials side_products Multiple Unknown Spots/ Side Products check_tlc->side_products Other Products deprotonation_issue Problem: Incomplete Deprotonation or Moisture Contamination sm_present->deprotonation_issue conditions_issue Problem: Suboptimal Conditions or Side Reactions side_products->conditions_issue solution1 Solution: 1. Use fresh, high-quality NaH. 2. Ensure strictly anhydrous solvent/glassware. 3. Increase deprotonation time. deprotonation_issue->solution1 solution2 Solution: 1. Optimize reaction temperature (run trials). 2. Confirm correct polar aprotic solvent. 3. Consider purification issues (see FAQ Q4). conditions_issue->solution2

Caption: A troubleshooting decision tree for low-yield synthesis.

Optimized Experimental Protocol

This protocol details a robust procedure for the synthesis of this compound, incorporating best practices to maximize yield.

Materials:

  • Oxetan-3-ol

  • Sodium Hydride (60% dispersion in mineral oil)

  • 1-Fluoro-4-nitrobenzene

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and dropping funnel.

  • Deprotonation: Cool the DMF to 0°C in an ice bath. Add sodium hydride (1.2 eq.) portion-wise, ensuring the internal temperature does not rise significantly.

  • Slowly add a solution of oxetan-3-ol (1.0 eq.) in anhydrous DMF via the dropping funnel.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The cessation of H₂ bubbling indicates the completion of alkoxide formation.

  • SNAr Reaction: Cool the reaction mixture back to 0°C. Add 1-fluoro-4-nitrobenzene (1.05 eq.) dropwise.

  • After the addition is complete, heat the reaction mixture to 60-70°C and monitor by TLC until the oxetan-3-ol is consumed (typically 4-8 hours).

  • Workup: Cool the reaction to room temperature and cautiously quench by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers.

  • Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography using a hexane/ethyl acetate gradient on deactivated silica gel (pre-treated with 1% Et₃N in hexane).

References

Technical Support Center: Synthesis of 3-(4-Nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(4-nitrophenoxy)oxetane. This resource is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges and frequently encountered side reactions in the synthesis of this valuable building block. Our guidance is rooted in established chemical principles and practical laboratory experience to help you optimize your reaction outcomes.

The predominant synthetic route to this compound is the Williamson ether synthesis, an SN2 reaction between the sodium or potassium salt of 4-nitrophenol and an oxetane bearing a suitable leaving group at the 3-position, such as 3-iodooxetane or 3-tosyloxyoxetane.[1][2] While robust, this method is susceptible to several side reactions that can impact yield and purity. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Primary Synthetic Pathway

The target reaction involves the nucleophilic substitution of a leaving group on the oxetane ring by the 4-nitrophenoxide anion.

Williamson Ether Synthesis cluster_reactants Reactants cluster_products Products R1 4-Nitrophenol Int1 4-Nitrophenoxide Anion R1->Int1 + Base R2 3-Iodooxetane P1 This compound Base Base (e.g., NaH) Int1->P1 + 3-Iodooxetane (SN2) P2 NaI Alkylation Pathways Nucleophile 4-Nitrophenoxide Anion (Ambident Nucleophile) O_Alk O-Alkylation (Desired Pathway) Nucleophile->O_Alk + Electrophile C_Alk C-Alkylation (Side Reaction) Nucleophile->C_Alk + Electrophile Electrophile 3-Iodooxetane Product This compound O_Alk->Product Side_Product 2-(Oxetan-3-yl)-4-nitrophenol C_Alk->Side_Product Ring Opening Product This compound Result Ring-Opened Products & Polymerization Product->Result Nucleophilic Attack Condition Harsh Conditions (High Temp, Strong Nu⁻)

References

Technical Support Center: Purification of 3-(4-Nitrophenoxy)oxetane by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-(4-nitrophenoxy)oxetane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar oxetane-containing compounds. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the nuances of purifying this polar molecule by column chromatography.

Introduction to the Challenges

This compound presents a unique purification challenge due to its polarity, conferred by the nitro group and the ether linkage, and the inherent strain of the oxetane ring.[1][2][3] The oxetane moiety, while increasingly popular in medicinal chemistry for its ability to improve physicochemical properties like solubility and metabolic stability, can be susceptible to ring-opening under certain conditions.[4][5][6] This guide will equip you with the knowledge to overcome these hurdles and achieve high purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Standard silica gel (230-400 mesh) is the most common and cost-effective choice for the purification of polar compounds like this compound.[2] However, the acidic nature of silica can sometimes lead to the degradation of acid-sensitive compounds, including some oxetanes.[7] If you observe degradation, consider using deactivated silica gel or an alternative stationary phase like neutral or basic alumina.

Q2: How do I select an appropriate mobile phase for the separation?

A2: The key is to find a solvent system that provides a good separation between your product and impurities on a Thin Layer Chromatography (TLC) plate. For a polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[2] The ideal mobile phase should give your target compound an Rf value of approximately 0.2-0.3 on the TLC plate.[8]

Q3: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate often indicates that the compound is interacting too strongly with the stationary phase or that the sample is overloaded. For polar compounds, this can be due to the acidic nature of the silica gel. Adding a small amount of a modifier to your mobile phase, such as triethylamine (1-2%) for basic compounds or acetic acid for acidic compounds, can often resolve this issue by neutralizing active sites on the silica.[8] However, given the nitro group, starting with a neutral mobile phase is recommended.

Q4: What is the best way to load my sample onto the column?

A4: There are two primary methods for loading your sample: wet loading and dry loading.[9]

  • Wet Loading: Dissolve your crude product in a minimal amount of the initial mobile phase solvent and carefully pipette it onto the top of the column bed.[9] This method is quick but can be problematic if your compound has low solubility in the mobile phase.

  • Dry Loading: Dissolve your crude product in a suitable solvent, add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder.[9] This powder is then carefully added to the top of the column. Dry loading is preferred for compounds that are not very soluble in the mobile phase as it often leads to better separation.[9]

Q5: My compound seems to be degrading on the column. What can I do?

A5: Degradation on the column is a common issue, especially with sensitive compounds like some oxetanes.[7][10] Here are a few strategies to mitigate this:

  • Deactivate the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of triethylamine in your mobile phase to neutralize its acidity.[8]

  • Switch to a Different Stationary Phase: As mentioned earlier, neutral or basic alumina can be a good alternative to silica gel for acid-sensitive compounds.[10]

  • Work Quickly: Minimize the time your compound spends on the column by running the chromatography as efficiently as possible.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor or no separation of compounds - Inappropriate mobile phase polarity.- Co-elution of impurities.- Optimize the mobile phase using TLC. Try different solvent ratios or different solvent systems.[11]- Consider using a gradient elution, starting with a less polar mobile phase and gradually increasing the polarity.[12]
Product elutes too quickly (high Rf) - Mobile phase is too polar.- Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexane).[12]
Product does not elute from the column - Mobile phase is not polar enough.- Compound may have decomposed on the column.- Increase the polarity of the mobile phase by increasing the proportion of the polar solvent (e.g., ethyl acetate).[10]- Check for decomposition by running a small-scale test on a TLC plate spotted with the crude material and leaving it in contact with silica for some time.[10]
Compound streaks or "tails" during elution - Strong interaction with the stationary phase.- Column is overloaded.- Add a modifier to the mobile phase (e.g., a small amount of a more polar solvent).- Ensure you are not loading too much crude material onto the column.
Low recovery of the product - Compound decomposition on the column.- Irreversible adsorption to the stationary phase.- Product is too soluble in the mobile phase and elutes with the solvent front.- Address potential decomposition as described above.- If the compound is very polar, consider reverse-phase chromatography.- Collect all fractions, including the initial solvent front, and analyze them by TLC.[10]
Cracks or channels in the column bed - Improper packing of the column.- Ensure the silica gel is packed uniformly and without any air bubbles. A well-packed column is crucial for good separation.

Experimental Workflow

The following diagram illustrates a typical workflow for the purification of this compound by column chromatography.

Column_Chromatography_Workflow cluster_Prep Preparation cluster_Elution Elution & Collection cluster_Analysis Analysis & Isolation TLC_Analysis 1. TLC Analysis (Mobile Phase Optimization) Column_Packing 2. Column Packing (Slurry Method) TLC_Analysis->Column_Packing Select Mobile Phase Sample_Loading 3. Sample Loading (Wet or Dry Method) Column_Packing->Sample_Loading Elution 4. Elution (Isocratic or Gradient) Sample_Loading->Elution Fraction_Collection 5. Fraction Collection Elution->Fraction_Collection TLC_Monitoring 6. TLC Monitoring of Fractions Fraction_Collection->TLC_Monitoring Combine_Fractions 7. Combine Pure Fractions TLC_Monitoring->Combine_Fractions Identify Pure Fractions Solvent_Removal 8. Solvent Removal (Rotary Evaporation) Combine_Fractions->Solvent_Removal Final_Product Pure this compound Solvent_Removal->Final_Product

Caption: Workflow for the purification of this compound.

Detailed Protocol:

1. TLC Analysis and Mobile Phase Selection:

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
  • Spot the solution onto a TLC plate.
  • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate).
  • The optimal mobile phase will provide a good separation of the desired product from impurities, with an Rf value of ~0.2-0.3 for the product.[8]

2. Column Preparation:

  • Select an appropriately sized glass column based on the amount of crude material to be purified.
  • Pack the column with silica gel using the slurry method. This involves making a slurry of the silica gel in the initial, least polar mobile phase and pouring it into the column, allowing it to settle into a uniform bed.

3. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent. Add silica gel (approximately 2-3 times the mass of the crude product) and evaporate the solvent under reduced pressure until a free-flowing powder is obtained.[9] Carefully add this powder to the top of the packed column.
  • Wet Loading: Dissolve the crude product in the smallest possible volume of the mobile phase and carefully apply it to the top of the column bed using a pipette.[9]

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.
  • Apply gentle pressure (using a pump or bulb) to begin the elution process.
  • Collect fractions in test tubes or vials. The size and number of fractions will depend on the scale of the purification.

5. Monitoring the Separation:

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.
  • Spot every few fractions on a TLC plate and develop it in the same mobile phase used for the column.
  • Visualize the spots under a UV lamp (the nitrophenyl group should be UV active).

6. Isolation of the Pure Product:

  • Combine the fractions that contain the pure this compound.
  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.
  • Determine the yield and characterize the product by appropriate analytical techniques (e.g., NMR, MS).

Conclusion

The successful purification of this compound by column chromatography hinges on a systematic approach to method development and a keen awareness of the compound's chemical properties. By carefully selecting the stationary and mobile phases, employing the appropriate sample loading technique, and diligently monitoring the separation, researchers can achieve high purity of this valuable building block. This guide provides a solid foundation for troubleshooting common issues and optimizing the purification process.

References

Common impurities in 3-(4-Nitrophenoxy)oxetane and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(4-Nitrophenoxy)oxetane. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this valuable building block. As the use of oxetanes in medicinal chemistry grows, understanding and controlling the impurity profile is paramount for reproducible results and regulatory compliance.[1][2] This guide provides in-depth, experience-driven answers to frequently encountered issues, complete with detailed protocols and troubleshooting logic.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurities

This section addresses the origin and identification of common impurities encountered during the synthesis of this compound.

Question 1: What is the most common synthetic route for this compound, and how does it influence the impurity profile?

The most prevalent and industrially scalable method for synthesizing this compound is a variation of the Williamson ether synthesis.[3][4] This reaction is a cornerstone of organic chemistry, involving a nucleophilic substitution (SN2) reaction between an alkoxide and an alkyl halide or sulfonate.[4][5]

For this specific molecule, the typical pathway involves reacting an activated oxetane precursor, such as 3-iodooxetane or 3-tosyloxyoxetane , with the sodium or potassium salt of 4-nitrophenol . The 4-nitrophenoxide is an excellent nucleophile, and the secondary carbon of the oxetane is the electrophilic site.

The nature of this SN2 reaction directly dictates the primary impurities you will encounter:

  • Unreacted Starting Materials: Incomplete reactions will leave residual 4-nitrophenol and the 3-substituted oxetane precursor.

  • Salts: A stoichiometric amount of salt (e.g., sodium iodide, potassium tosylate) is generated.

  • Side-Reaction Products: While the SN2 pathway is dominant, competing reactions like elimination (E2) can occur, although they are generally less favored for this substrate compared to more sterically hindered systems.[4]

cluster_reactants Reactants cluster_reaction Williamson Ether Synthesis (SN2) cluster_products Crude Product Mixture 4-Nitrophenol 4-Nitrophenol Reaction Nucleophilic Attack 4-Nitrophenol->Reaction Forms Nucleophile 3-Iodooxetane 3-Iodooxetane 3-Iodooxetane->Reaction Electrophile Base Base (e.g., NaH, K2CO3) Base->4-Nitrophenol Target This compound Reaction->Target Desired Path Impurity1 Unreacted 4-Nitrophenol Reaction->Impurity1 Incomplete Reaction Impurity2 Unreacted 3-Iodooxetane Reaction->Impurity2 Incomplete Reaction Impurity3 Ring-Opened Byproducts Reaction->Impurity3 Acid/Heat Stress Impurity4 Inorganic Salts (e.g., NaI) Reaction->Impurity4 Stoichiometric

Caption: Synthesis of this compound and common impurity origins.

Question 2: My crude reaction mixture is bright yellow. Is this normal, and what does it indicate?

Yes, a persistent yellow color in the crude product is very common and almost always indicates the presence of unreacted 4-nitrophenol . In its protonated form, 4-nitrophenol is yellow. When deprotonated by a base (like excess base in the reaction or during a basic workup), it forms the 4-nitrophenolate anion, which has an intense yellow-orange color with a characteristic UV-Vis absorption maximum around 400 nm.[6][7]

The intensity of the color can give you a qualitative idea of the reaction's conversion. A very intense yellow suggests a significant amount of unreacted 4-nitrophenol remains. Fortunately, this is one of the easiest impurities to remove.

Question 3: Can the oxetane ring open during synthesis or workup? What do these impurities look like?

The oxetane ring is a strained four-membered ether, making it susceptible to ring-opening under certain conditions, particularly in the presence of strong acids.[8][9] While generally stable to weak acids and bases, prolonged exposure to acidic conditions (e.g., during an acidic workup or purification on standard silica gel) can lead to hydrolysis.

The resulting impurity would be a diol, specifically 1-(4-nitrophenoxy)propane-2,3-diol . The presence of this more polar, diol impurity can complicate purification, often appearing as a baseline streak on a TLC plate or eluting very late in reverse-phase chromatography. To avoid this, it is critical to perform aqueous workups under neutral or slightly basic conditions and to use deactivated silica gel for chromatography.[10][11]

Part 2: Troubleshooting and Purification Guide

This section provides practical solutions to common purification challenges.

Issue 1: I am having difficulty removing the residual 4-nitrophenol. It co-elutes with my product during column chromatography.

This is a frequent problem. While 4-nitrophenol is more polar than the product, its polarity can be similar enough to cause overlapping peaks in chromatography, especially if the column is overloaded.

Solution: Do not rely on chromatography as the primary method for removing bulk 4-nitrophenol. An acid-base liquid-liquid extraction is far more effective. By washing the organic layer containing your crude product with a mild aqueous base, you can selectively deprotonate the acidic 4-nitrophenol, rendering it highly water-soluble as the sodium or potassium 4-nitrophenoxide salt.

ImpuritypKaState in Organic Solvent (pH 7)State in Aqueous Base (pH > 10)Removal Method
4-Nitrophenol ~7.15Soluble (Protonated)Water-Soluble (Deprotonated Salt)Basic Aqueous Wash
This compound N/A (Neutral Ether)SolubleInsolubleStays in Organic Layer

Recommended Bases for Aqueous Wash:

  • 1 M Sodium Hydroxide (NaOH)

  • 5-10% Sodium Carbonate (Na₂CO₃) solution

  • 5-10% Potassium Carbonate (K₂CO₃) solution

See Protocol 1 for a detailed experimental procedure.

Issue 2: My product appears to be degrading on the silica gel column, leading to low recovery and streaking on the TLC plate.

This strongly suggests that the acidic nature of standard silica gel is causing the oxetane ring to open, as discussed in FAQ #3.[10] The Lewis acidic sites on the silica surface can catalyze the addition of water or other nucleophiles (like the chromatography solvent) to the strained ring.

Solution:

  • Deactivate the Silica Gel: Before running the column, flush the packed silica gel with a solution of the eluent containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites.

  • Use an Alternative Stationary Phase: If degradation persists, switch to a more inert stationary phase like neutral alumina.[10]

  • Minimize Contact Time: Run the chromatography as quickly as possible without sacrificing separation (i.e., use flash chromatography with appropriate pressure). Do not let the product sit on the column for an extended period.

CrudeProduct Crude Product (in Organic Solvent) Workup Wash with Aqueous Base (e.g., 1M NaOH) CrudeProduct->Workup OrganicLayer Organic Layer (Product + Neutral Impurities) Workup->OrganicLayer AqueousLayer Aqueous Layer (Sodium 4-Nitrophenoxide + Inorganic Salts) Workup->AqueousLayer Decision Is Product a Solid? OrganicLayer->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Chromatography Column Chromatography (Deactivated Silica) Decision->Chromatography No / Further Purification Needed PureProduct Pure Product Recrystallization->PureProduct Chromatography->PureProduct

Caption: Recommended workflow for the purification of this compound.

Issue 3: I've removed the starting materials, but I still have a persistent impurity with a very similar Rf value to my product.

When impurities have similar polarity to the desired product, standard purification methods can fail.

Solutions:

  • Optimize Chromatography:

    • Change Solvent System: Switch to a different eluent system to alter the selectivity. For example, if you are using Hexane/Ethyl Acetate, try a system with Dichloromethane/Methanol.

    • Use a Shallow Gradient: A very slow, shallow gradient during column chromatography can enhance the separation of closely eluting compounds.[10]

  • Recrystallization: If your product is a solid, recrystallization is an exceptionally powerful technique for removing small amounts of impurities, often yielding material of >99.5% purity.[12] The key is finding a solvent system where the product is soluble when hot but sparingly soluble when cold, while the impurity remains in solution. See Protocol 3 for guidance.

Part 3: Experimental Protocols

Protocol 1: Removal of 4-Nitrophenol via Basic Aqueous Wash

  • Objective: To selectively remove acidic 4-nitrophenol from the organic crude product mixture.

  • Procedure:

    • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

    • Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution.

    • Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

    • Allow the layers to separate. The aqueous layer should be intensely yellow, containing the sodium 4-nitrophenoxide salt.

    • Drain and collect the lower aqueous layer.

    • Repeat the wash (steps 2-5) with fresh 1 M NaOH solution. Continue until the aqueous layer is colorless or only faintly yellow.

    • Wash the organic layer once with water, followed by a wash with brine (saturated NaCl solution) to remove residual water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Flash Column Chromatography on Deactivated Silica Gel

  • Objective: To purify the product from non-polar impurities after the acidic impurities have been removed.

  • Procedure:

    • Slurry Preparation: Prepare a slurry of silica gel in your chosen starting eluent (e.g., 95:5 Hexane/Ethyl Acetate).

    • Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Deactivation: Add 2-3 column volumes of the starting eluent containing 1% triethylamine (Et₃N). Allow this to pass through the packed silica bed completely.

    • Equilibration: Equilibrate the column by passing 3-5 column volumes of the starting eluent (without triethylamine) through the silica gel.

    • Sample Loading: Dissolve your crude product (from Protocol 1) in a minimal amount of the eluent or dichloromethane. Adsorb this solution onto a small amount of silica gel ("dry loading") or load it directly onto the top of the column ("wet loading").

    • Elution: Begin eluting with your solvent system, gradually increasing the polarity if necessary. Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Objective: To obtain high-purity, crystalline product.

  • Procedure:

    • Solvent Screening: In separate small test tubes, place a few milligrams of your crude solid. Add a few drops of different solvents (e.g., isopropanol, ethanol, ethyl acetate, toluene, heptane) to each.

    • Identify Suitable Solvent(s): Find a solvent that dissolves your product poorly at room temperature but completely upon heating. A good solvent pair (one solvent in which the compound is soluble, one in which it is not) can also be used.

    • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid.

    • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

References

Technical Support Center: Optimizing Nucleophilic Attack on 3-(4-Nitrophenoxy)oxetane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-substituted oxetanes via nucleophilic attack on 3-(4-nitrophenoxy)oxetane. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile yet sensitive reaction. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to help you achieve optimal results in your synthetic campaigns.

The oxetane ring is a highly sought-after motif in modern drug discovery, prized for its ability to improve key physicochemical properties such as solubility and metabolic stability.[1][2] The reaction of this compound with various nucleophiles is a powerful method for introducing this valuable scaffold. However, success hinges on a nuanced understanding of the reaction mechanism and careful control of experimental parameters.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the nucleophilic ring-opening of 3-aryloxyoxetanes.

Issue 1: Low or No Product Yield

Q1: My reaction shows very low conversion of the this compound starting material. What are the primary factors to investigate?

A1: Low conversion is typically rooted in insufficient reactivity. Several factors could be at play:

  • Nucleophile Strength: The nucleophile must be sufficiently potent to attack the electrophilic carbon of the oxetane ring. Weakly nucleophilic species (e.g., neutral alcohols or phenols without activation) will struggle to initiate the reaction. Negatively charged species are generally more nucleophilic than their neutral counterparts.[3]

  • Base Stoichiometry and Strength: For nucleophiles requiring deprotonation (e.g., thiols, alcohols, secondary amines), the choice and amount of base are critical. A base that is too weak will not generate enough of the active nucleophile. Conversely, an overly strong or sterically hindered base can promote side reactions like elimination.[4] A common strategy is to use a non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK).[5][6]

  • Temperature: The ring strain of the oxetane (approx. 107 kJ/mol) means there is a significant activation energy to overcome for the ring-opening to occur.[7][8] If the reaction is sluggish at room temperature, a stepwise increase in temperature (e.g., in 10-15 °C increments) is recommended. Monitor the reaction closely by TLC or LC-MS to avoid decomposition at elevated temperatures.

Q2: I'm using a strong nucleophile and an appropriate base, but the reaction is still stalling. Could the solvent be the issue?

A2: Absolutely. The solvent plays a profound role in modulating the reactivity of the nucleophile.

  • Polar Aprotic Solvents are Preferred: For this Sₙ2-type reaction, polar aprotic solvents such as DMF, DMSO, or acetonitrile are highly recommended.[9][10] These solvents solvate the counter-cation of the nucleophile, leaving the anionic nucleophile "naked" and highly reactive.[11]

  • Avoid Polar Protic Solvents: Polar protic solvents like methanol, ethanol, or water can form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that severely dampens its reactivity and slows the reaction rate.[12][13]

Issue 2: Formation of Unidentified Side Products

Q3: My crude NMR shows multiple unexpected signals. What are the likely side reactions?

A3: The primary side product often arises from the nucleophile attacking the aromatic ring of the 4-nitrophenoxy leaving group instead of the oxetane ring. This is a competing Nucleophilic Aromatic Substitution (SₙAr) reaction. The highly electron-deficient nature of the nitrophenyl ring makes it susceptible to this pathway.

Another possibility, especially at higher temperatures or with basic nucleophiles, is an elimination reaction, though this is less common for the oxetane core itself compared to open-chain systems.[10]

Q4: How can I suppress the formation of the SₙAr side product?

A4: To favor the desired attack on the oxetane, you need to enhance the electrophilicity of the oxetane ring relative to the aromatic ring.

  • Lewis Acid Catalysis: The addition of a catalytic amount of a mild Lewis acid can coordinate to the oxetane oxygen. This coordination polarizes the C-O bonds, making the ring carbons more electrophilic and susceptible to nucleophilic attack.[14] However, strong Lewis acids can promote unwanted ring-opening or polymerization, so careful screening is necessary.[7][15]

  • Temperature Control: SₙAr reactions often have a higher activation energy than Sₙ2 reactions. Running the reaction at the lowest possible temperature that still allows for a reasonable rate of the desired reaction can help minimize the SₙAr side product.

Mechanistic Insights

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks one of the methylene carbons (C2 or C4) of the oxetane ring, leading to the cleavage of the C-O bond and displacement of the 4-nitrophenoxide leaving group.

G cluster_reactants Reactants cluster_transition Transition State cluster_products Products Oxetane This compound TS [Nu---C---OAr]⁻‡ Oxetane->TS Sₙ2 Attack Nu Nucleophile (Nu⁻) Nu->TS Product 3-Nu-Oxetane TS->Product Ring Opening & Bond Formation LeavingGroup 4-Nitrophenoxide TS->LeavingGroup Leaving Group Departure G start Start setup 1. Add this compound (1.0 eq) and nucleophile (1.2 eq) to a flame-dried flask. start->setup add_solvent 2. Add anhydrous DMF under Argon. setup->add_solvent add_base 3. Add Cs₂CO₃ (2.0 eq) portion-wise. add_solvent->add_base heat 4. Heat reaction to 70 °C. add_base->heat monitor 5. Monitor progress by TLC/LC-MS (every 2 hours). heat->monitor workup 6. Upon completion, cool to RT, quench with H₂O, and extract with EtOAc. monitor->workup purify 7. Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography. workup->purify end End Product purify->end G start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry Is nucleophile active? Is base anhydrous? Are equivalents correct? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok Yes reagents_bad Fix Reagents check_reagents->reagents_bad No check_conditions Review Reaction Conditions Is solvent polar aprotic (DMF, DMSO)? Is temperature high enough (start 60-80°C)? reagents_ok->check_conditions rerun Re-run Optimized Reaction reagents_bad->rerun conditions_ok Conditions OK check_conditions->conditions_ok Yes conditions_bad Optimize Conditions check_conditions->conditions_bad No check_side_products Analyze Side Products (NMR/MS) SₙAr product observed? Decomposition? conditions_ok->check_side_products conditions_bad->rerun side_products_ok Minimal Side Products check_side_products->side_products_ok No side_products_bad Address Side Reactions (Lower Temp, Add Lewis Acid Catalyst) check_side_products->side_products_bad Yes side_products_ok->rerun side_products_bad->rerun

References

Troubleshooting low conversion rates in 3-(4-Nitrophenoxy)oxetane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3-(4-Nitrophenoxy)oxetane applications. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during reactions with this versatile building block. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to help you overcome challenges related to low conversion rates and unexpected side reactions.

The this compound moiety is a valuable electrophile. The oxetane ring possesses significant strain energy (~106 kJ/mol), which facilitates nucleophilic ring-opening reactions[1][2]. This reactivity is further enhanced by the 4-nitrophenoxy group, an excellent leaving group due to the electron-withdrawing nitro group that stabilizes the resulting phenoxide anion[3][4]. The typical reaction involves a nucleophile attacking one of the oxetane's methylene carbons, leading to a ring-opened product.

This guide is structured in a question-and-answer format to directly address the specific problems you may be facing at the bench.

This section addresses the most common and pressing issues related to reaction performance.

Q1: My reaction has stalled with significant unreacted starting material. What are the most probable causes and how can I fix it?

Low or incomplete conversion is a frequent challenge. The root cause often lies in one of three areas: the nucleophile's reactivity, the reaction conditions, or reagent integrity.

The ring-opening of an oxetane is typically an SN2 reaction. Unlike highly reactive epoxides, oxetanes often require strong nucleophiles for efficient ring-opening under basic or neutral conditions[5]. If your nucleophile is weak (e.g., a neutral alcohol or a high-pKa amine), the reaction rate may be impractically slow.

Solutions:

  • For Nucleophiles Requiring Deprotonation (Alcohols, Thiols, etc.): The choice of base is critical. An inadequate base will not generate a sufficient concentration of the active nucleophilic anion. Ensure the pKₐH of your chosen base is at least 2-3 units higher than the pKₐ of your nucleophile.

    • Protocol: Dry your solvent and glassware thoroughly. Under an inert atmosphere (N₂ or Ar), dissolve your nucleophile in an appropriate anhydrous solvent (see Table 1). Add the base and stir for 30-60 minutes at room temperature to ensure complete deprotonation before adding the this compound solution dropwise.

    BaseCommon SolventspKₐH (approx. in DMSO)Notes
    Sodium Hydride (NaH)THF, DMF~35Excellent for alcohols and thiols. Heterogeneous, requires stirring.
    Potassium tert-Butoxide (KOtBu)THF, tBuOH~32Strong, sterically hindered base. Soluble in THF.
    Cesium Carbonate (Cs₂CO₃)DMF, MeCN~13Effective for phenols and some acidic amines. Good solubility.
    DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)MeCN, CH₂Cl₂~24Strong, non-nucleophilic organic base.
  • For Weakly Nucleophilic Amines: The reaction may require elevated temperatures or catalysis. Lanthanide triflates (e.g., Yb(OTf)₃, Gd(OTf)₃) have been shown to be excellent Lewis acid catalysts for promoting the addition of amines to oxetanes, often at room temperature[5].

The solvent plays a crucial role in an SN2 reaction. It must solvate the ions involved without interfering with the reaction.

Solutions:

  • Switch to a Polar Aprotic Solvent: Solvents like DMF, DMSO, acetonitrile, or THF are generally preferred as they solvate the cation of the base but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive.[6] Protic solvents (e.g., methanol, ethanol) should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its reactivity, and may even act as competing nucleophiles.

SolventDielectric Constant (ε)TypeSuitability for SN2 on Oxetanes
DMSO47Polar AproticExcellent
DMF37Polar AproticExcellent
Acetonitrile (MeCN)36Polar AproticVery Good
THF7.6Polar AproticGood
Dichloromethane (CH₂Cl₂)9.1AproticModerate (Use for less polar reactants)
Toluene2.4Non-polarPoor
Methanol (MeOH)33Polar ProticAvoid (competes as nucleophile)

If nucleophilicity and solvent conditions are optimal, the reaction may simply lack the necessary activation energy.

Solution:

  • Incremental Heating: Gently warm the reaction mixture. Start at a modest temperature (e.g., 40-50 °C) and monitor the progress by TLC or LC-MS every few hours. If the reaction is still sluggish, you can increase the temperature further (e.g., to 60-80 °C). Be cautious, as excessive heat can lead to decomposition or side reactions[7][8].

Below is a workflow to guide your troubleshooting process for low conversion.

G Start Low Conversion Observed Check_SM 1. Verify Starting Material Quality - Is Nucleophile pure? - Is Oxetane non-degraded? Start->Check_SM Check_Nuc 2. Assess Nucleophile & Base - Is Nucleophile strong enough? - Is Base pKaH >> Nucleophile pKa? Check_SM->Check_Nuc If OK Action_Purify Action: Purify/Dry Reagents & Solvents Check_SM->Action_Purify If Not OK Check_Cond 3. Evaluate Reaction Conditions - Is solvent polar aprotic (DMF, DMSO)? - Is temperature adequate? Check_Nuc->Check_Cond If OK Action_Base Action: Use Stronger Base (e.g., NaH, KOtBu) Check_Nuc->Action_Base If Not OK Result_OK Reaction Proceeds to Completion Check_Cond->Result_OK If OK Action_Solvent Action: Switch to DMF/DMSO & Increase Temperature Check_Cond->Action_Solvent If Not OK Action_Purify->Check_SM Action_Base->Check_Nuc Action_Solvent->Check_Cond G Reactants This compound + Nucleophile (Nu⁻) SN2_Product Desired Product (Ring-Opened) Reactants->SN2_Product Sₙ2 Pathway (Good Nucleophile, Unhindered Base) E2_Product Side Product (Allylic Alcohol) Reactants->E2_Product E2 Pathway (Hindered Base) Polymer Side Product (Polymer/Decomposition) Reactants->Polymer Acid-Catalyzed Polymerization

References

Technical Support Center: Analysis of 3-(4-Nitrophenoxy)oxetane Degradation

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-2601-NPX-DEG

Last Updated: January 4, 2026

Introduction

Welcome to the technical support center for the analytical characterization of 3-(4-Nitrophenoxy)oxetane. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with ensuring the stability and purity of this compound. The unique structure of this compound, which combines a strained oxetane ring with a nitrophenyl ether, presents specific challenges in stability testing. Understanding its degradation pathways is critical for developing robust formulations and ensuring product safety and efficacy.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format. It is structured to address common issues encountered during experimental work, from initial method development to the identification of unknown degradation products. The guidance herein is grounded in established analytical principles and regulatory expectations, such as those outlined in the ICH Q1A(R2) guidelines for stability testing.[1][2][3]

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common questions and issues that arise during the analysis of this compound.

FAQ 1: Initial HPLC Method Development

Question: I'm starting my analysis of this compound. What is a good starting point for an HPLC-UV method?

Answer:

A reversed-phase HPLC (RP-HPLC) method with UV detection is the most logical and efficient starting point. The 4-nitrophenoxy moiety contains a strong chromophore, making UV detection highly sensitive.

Recommended Starting Conditions:

ParameterRecommendationRationale & Expert Insight
Column C18, 250 mm x 4.6 mm, 5 µmA standard C18 column provides excellent retention for this moderately nonpolar molecule. The length ensures sufficient resolution to separate the parent peak from potential early-eluting polar degradants like 4-nitrophenol.
Mobile Phase A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN)A simple acidic mobile phase prevents peak tailing of phenolic compounds by suppressing the ionization of silanol groups on the silica support. Acetonitrile is often preferred over methanol for its lower viscosity and stronger elution strength for aromatic compounds.
Gradient Start with a shallow gradient, e.g., 30-70% B over 20 minutes.A gradient is essential for a stability-indicating method. It ensures that both highly polar degradants (which elute early) and potentially nonpolar degradants (which elute late) are captured within a reasonable runtime.
Flow Rate 1.0 mL/minThis is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column efficiency.
Detection (UV) Diode Array Detector (DAD/PDA) at 317 nm and 290 nm .The primary degradation product is expected to be 4-nitrophenol. In acidic solution, its λmax is ~317 nm. In neutral or basic conditions, it shifts to ~400 nm. Monitoring at 290 nm can also be useful for detecting other aromatic species.[4][5][6] A DAD allows for peak purity analysis and the identification of co-eluting impurities.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape by reducing mobile phase viscosity.
FAQ 2: Identifying Unknown Peaks in a Chromatogram

Question: My chromatogram shows a new, significant peak after stressing my sample (e.g., with acid). How do I identify it?

Answer:

The appearance of new peaks is the primary indicator of degradation. A systematic approach combining chromatographic evidence and mass spectrometry is the gold standard for identification.

Troubleshooting & Identification Workflow:

  • Hypothesize the Degradation Pathway: The most probable degradation pathway under acidic or basic conditions is hydrolysis of the ether linkage. This would cleave the molecule into 4-nitrophenol and 3-hydroxyoxetane (or its subsequent ring-opened products). The oxetane ring itself is also susceptible to acid-catalyzed ring-opening.[7][8]

  • Co-injection with a Standard: The most straightforward identification method is to inject a reference standard of the suspected compound (e.g., 4-nitrophenol) and see if it co-elutes with your unknown peak.

  • LC-MS Analysis: This is the definitive step for structural elucidation.

    • Parent Compound (M+H)+: this compound (C9H9NO4) has a molecular weight of 195.17 g/mol . Expect an [M+H]+ ion at m/z 196.06 .

    • Expected Degradant (M-H)-: 4-Nitrophenol (C6H5NO3) has a molecular weight of 139.11 g/mol . In negative ion mode, expect an [M-H]- ion at m/z 138.02 . It is best practice to run both positive and negative ion modes.

  • Analyze UV Spectrum: Use the DAD to extract the UV spectrum of the unknown peak. Compare it to the spectrum of your parent compound and known reference standards. The spectrum of 4-nitrophenol is distinct and well-characterized.

dot

Caption: Predicted primary degradation pathways for this compound.

FAQ 3: Decreasing Parent Peak Area & Mass Balance Issues

Question: The peak area of my main compound is decreasing in my stability samples, but I don't see any new peaks. What could be happening?

Answer:

This is a common and challenging issue known as poor mass balance. It suggests that the degradation products are not being detected by your current analytical method.

Potential Causes and Troubleshooting Steps:

  • Degradant is Not UV Active: The oxetane portion of the molecule, such as 3-hydroxyoxetane or its ring-opened products (e.g., glycerol derivatives), lacks a chromophore. These compounds will be invisible to a UV detector.

    • Solution: Use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) in parallel with your UV detector. Alternatively, LC-MS is the most effective tool for finding these "invisible" compounds.

  • Degradant is Highly Polar and Not Retained: Very polar degradation products may elute in the solvent front (void volume) of a standard reversed-phase column, hidden by solvent and excipient peaks.

    • Solution: Modify your HPLC method. Try running a more aggressive gradient starting at 100% aqueous (0% B). If that fails, consider a HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column designed to retain polar analytes.

  • Formation of Insoluble Degradants or Polymers: Under certain stress conditions (e.g., high heat, strong light), complex polymerization or precipitation reactions can occur, removing the material from the solution being analyzed.

    • Solution: Visually inspect your stressed samples for any cloudiness or precipitate. Check the sample preparation filter for any residue. This is often confirmed by a loss of total analyte content that cannot be accounted for by other detected degradants.

  • Formation of Volatile Degradants: Degradation could produce volatile compounds that are lost during sample handling or heating.

    • Solution: Use Headspace Gas Chromatography (HS-GC) to analyze the vapor above your stressed sample to screen for any new volatile components.

Part 2: Key Experimental Protocols

This section provides detailed methodologies for essential experiments in the stability analysis of this compound.

Protocol 1: Forced Degradation Study (ICH Q1A R2)

Objective: To intentionally degrade the sample to identify likely degradation products and establish the stability-indicating nature of the analytical method. The goal is to achieve 5-20% degradation of the active ingredient.[1][9]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Set Up Stress Conditions: For each condition, use a separate vial of the stock solution. Include a control vial kept at 5°C in the dark.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base hydrolysis is often much faster for phenolic ethers.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the stock solution (in a sealed vial) at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source compliant with ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

    • Crucially, neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to halt the reaction before injection.

    • Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

    • Analyze using the developed HPLC-DAD and LC-MS methods.

  • Data Evaluation:

    • Calculate the percentage degradation.

    • Check for peak purity of the parent compound in all stressed samples using the DAD.

    • Ensure all major degradation products are well-resolved from the parent peak (Resolution > 2.0).

dot

Caption: Workflow for identifying an unknown peak observed during stability testing.

Part 3: Summary of Potential Degradants

The following table summarizes the most likely degradation products based on the chemical structure of this compound.

Compound NameStructureMolecular FormulaMW ( g/mol )Expected [M+H]+Expected [M-H]-Key Analytical Notes
This compound ParentC9H9NO4195.17196.06194.04Moderately retained on C18.
4-Nitrophenol Hydrolysis ProductC6H5NO3139.11140.03138.02 More polar, elutes earlier than parent. Strong UV chromophore.[10][11]
3-Hydroxyoxetane Hydrolysis ProductC3H6O274.0875.0473.03Highly polar, not retained on C18. No UV chromophore. Requires MS, CAD, or ELSD.
1-Chloro-3-(4-nitrophenoxy)propan-2-ol Acid Ring-Opening Product (with HCl)C9H10ClNO4231.63232.03230.02Potential product from acid hydrolysis using HCl. Will have a characteristic chlorine isotope pattern in MS.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-(4-Nitrophenoxy)oxetane and 3-Bromooxetane in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a privileged structural motif. Its unique combination of properties, including low molecular weight, high polarity, and a three-dimensional shape, offers significant advantages in drug design.[1][2] The incorporation of an oxetane moiety can lead to improved aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[3] Central to the application of these valuable building blocks is the ability to functionalize the oxetane core, most commonly through nucleophilic substitution at the 3-position. This guide provides a detailed comparison of the reactivity of two key electrophilic oxetane reagents: 3-(4-nitrophenoxy)oxetane and 3-bromooxetane.

The Oxetane Scaffold: A Rising Star in Drug Discovery

The utility of the oxetane ring is well-documented, with its presence in several FDA-approved drugs and numerous clinical candidates.[4] Its ability to serve as a versatile bioisostere for gem-dimethyl and carbonyl groups has been a significant driver of its adoption.[5] By replacing these common functionalities with an oxetane, medicinal chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds, addressing challenges such as poor solubility or metabolic instability.[4][5] The development of robust synthetic methodologies to access a diverse range of functionalized oxetanes is therefore of paramount importance to the drug discovery process.

Understanding the Electrophiles: 3-Bromooxetane and this compound

Both 3-bromooxetane and this compound are valuable precursors for the introduction of the oxetane moiety via nucleophilic substitution. They provide an electrophilic carbon at the 3-position, which is susceptible to attack by a variety of nucleophiles, including amines, thiols, and phenols. The choice between these two reagents often depends on factors such as reactivity, stability, and synthetic accessibility.

3-Bromooxetane: The Workhorse Halide

3-Bromooxetane is a commercially available and widely used electrophile for the synthesis of 3-substituted oxetanes. As an alkyl bromide, it participates readily in SN2 reactions with a broad range of nucleophiles.[6] The carbon-bromine bond is polarized, rendering the carbon atom electrophilic and the bromide a good leaving group.

This compound: An Activated Aryl Ether

This compound represents an alternative electrophile where the leaving group is a 4-nitrophenoxide. The presence of the electron-withdrawing nitro group on the phenoxy moiety is crucial for its reactivity. This group stabilizes the negative charge of the departing phenoxide ion through resonance, enhancing its ability to act as a leaving group.

Head-to-Head Reactivity Comparison

Leaving Group Ability: A Tale of Two Acidities

The rate of an SN2 reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is the conjugate base of a strong acid. By comparing the pKa values of the conjugate acids of the leaving groups (HBr and 4-nitrophenol), we can infer their relative leaving group ability.

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
Bromide (Br⁻)Hydrobromic Acid (HBr)~ -9[7][8][9][10]Excellent
4-Nitrophenoxide (NO₂C₆H₄O⁻)4-Nitrophenol~ 7.15[1][2][11][12][13]Good

As the data in the table indicates, hydrobromic acid is a significantly stronger acid than 4-nitrophenol. Consequently, the bromide ion is a much weaker base and therefore a superior leaving group compared to the 4-nitrophenoxide ion. This fundamental difference strongly suggests that 3-bromooxetane will be significantly more reactive than this compound in SN2 reactions under identical conditions.

Experimental Observations and Inferences

Practical Considerations: Stability and Synthesis

3-Bromooxetane is a readily available, albeit reactive, building block. Its stability can be a concern, and it is often recommended to be stored at low temperatures.[15][16][17]

This compound , on the other hand, is generally a more stable, crystalline solid. Its synthesis typically involves the reaction of 3-hydroxyoxetane with 4-fluoronitrobenzene or the reaction of a 3-halooxetane with 4-nitrophenol. While potentially requiring an extra synthetic step compared to using 3-bromooxetane directly, its enhanced stability can be advantageous for handling and storage, particularly on a larger scale.

Experimental Protocols

The following are representative protocols for nucleophilic substitution reactions on 3-bromooxetane. Due to the limited availability of specific experimental data for this compound in similar reactions, a direct comparative protocol cannot be provided. However, the protocol for the synthesis of a 3-phenoxyoxetane derivative from a brominated oxetane intermediate is included to provide context for the formation of the C-OAr bond.

Protocol 1: Synthesis of 3-Aminooxetane from 3-Bromooxetane

This protocol describes a typical SN2 reaction between 3-bromooxetane and an amine nucleophile.

Diagram of the Experimental Workflow

experimental_workflow_1 reagents 3-Bromooxetane Amine (e.g., Benzylamine) Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) reaction Reaction Vessel Stir at elevated temperature (e.g., 60-80 °C) reagents->reaction 1. Mix workup Aqueous Workup - Filter solids - Extract with organic solvent reaction->workup 2. Cool and Quench purification Purification - Column Chromatography workup->purification 3. Isolate Crude product 3-(Benzylamino)oxetane purification->product 4. Purify

Workflow for the synthesis of 3-aminooxetane.

Step-by-Step Methodology:

  • To a solution of 3-bromooxetane (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, add the desired amine (e.g., benzylamine, 1.1 eq) and a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aminooxetane.

Protocol 2: Synthesis of a 3-Phenoxyoxetane Derivative

This protocol is adapted from the synthesis of (3-(aryloxymethyl)oxetan-3-yl)methanol and illustrates the formation of an aryl ether from a brominated precursor.[14]

Diagram of the Synthetic Pathway

synthesis_pathway_2 start (3-(Bromomethyl)oxetan-3-yl)methanol Phenol reagents K2CO3 Acetonone start->reagents Reactants product (3-(Phenoxymethyl)oxetan-3-yl)methanol reagents->product Room Temp.

Synthesis of a 3-phenoxyoxetane derivative.

Step-by-Step Methodology:

  • To a solution of (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in acetone, add phenol (1.1 eq) and potassium carbonate (1.5 eq).

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 3-phenoxyoxetane derivative.

Conclusion: Choosing the Right Reagent for Your Needs

The choice between this compound and 3-bromooxetane for the synthesis of 3-substituted oxetanes will depend on the specific requirements of the reaction and the desired balance between reactivity and stability.

  • 3-Bromooxetane is the more reactive electrophile due to the excellent leaving group ability of bromide. It is the reagent of choice for rapid, high-yielding SN2 reactions with a wide variety of nucleophiles. However, its higher reactivity may also translate to lower stability, requiring more careful handling and storage.

  • This compound is a more stable alternative. While it is expected to be less reactive than its bromo-counterpart, the 4-nitrophenoxide is still a competent leaving group, and reactions can be driven to completion, likely under more forcing conditions (e.g., higher temperatures, stronger bases). Its greater stability may be advantageous for applications where the electrophile needs to be stored for extended periods or used in multi-step sequences where a more robust building block is desired.

For drug development professionals, the higher reactivity of 3-bromooxetane may be preferable for rapid library synthesis and initial exploration of structure-activity relationships. For process development and scale-up, the enhanced stability of this compound could offer significant practical advantages. Ultimately, the optimal choice will be guided by a careful consideration of the specific synthetic goals and practical constraints of the project.

References

A Senior Application Scientist's Guide to Activated Oxetanes in Covalent Drug Discovery: A Comparative Analysis of 3-(4-Nitrophenoxy)oxetane and Other Electrophilic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Strained Rings as Covalent Warheads

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable target engagement.[1][2] This resurgence has been fueled by the successful development of targeted covalent therapies for a range of diseases, particularly in oncology. The design of effective covalent drugs hinges on the careful selection of an electrophilic "warhead" that can form a stable bond with a nucleophilic amino acid residue on the target protein, most commonly cysteine.[3][4] While traditional warheads like acrylamides and chloroacetamides have been widely employed, the field is in constant pursuit of novel electrophiles with tunable reactivity, improved selectivity, and favorable physicochemical properties.

Four-membered strained ring systems, such as oxetanes, have garnered significant attention in medicinal chemistry for their ability to impart desirable properties like increased solubility, metabolic stability, and three-dimensionality.[5][6] Beyond their role as passive structural motifs, "activated" oxetanes, functionalized with a good leaving group, present an intriguing and underexplored class of electrophilic warheads for covalent drug discovery. The inherent ring strain of the oxetane (approximately 25.5 kcal/mol) provides the thermodynamic driving force for a ring-opening reaction upon nucleophilic attack, while the substitution at the 3-position can be modulated to fine-tune reactivity.[2]

This guide provides a comparative analysis of 3-(4-nitrophenoxy)oxetane and other activated oxetanes as potential covalent warheads for drug discovery. We will delve into the underlying principles of their reactivity, present supporting experimental data for analogous systems, and provide detailed protocols for their synthesis, characterization, and evaluation.

The Mechanism of Action: Nucleophilic Ring-Opening of Activated Oxetanes

The covalent modification of a protein by an activated oxetane proceeds via a nucleophilic substitution (SN2) reaction, wherein a nucleophilic amino acid residue, typically the thiolate of a cysteine, attacks one of the methylene carbons of the oxetane ring. This attack leads to the opening of the strained four-membered ring and the displacement of the leaving group, resulting in the formation of a stable ether linkage between the drug and the protein.

Caption: Mechanism of covalent modification by an activated oxetane.

The reactivity of the activated oxetane is critically dependent on the nature of the leaving group. A more electron-withdrawing leaving group will render the methylene carbons of the oxetane more electrophilic, thereby increasing the rate of the reaction. This principle forms the basis for proposing this compound as a tunable covalent warhead. The nitro group is strongly electron-withdrawing, making the p-nitrophenoxy group an excellent leaving group. By synthetically modifying the substituents on the phenoxy ring, one can create a library of activated oxetanes with a range of reactivities, allowing for the fine-tuning of this parameter to achieve the desired balance of target engagement and off-target effects.

A Comparative Look at Activated Oxetanes

While direct, head-to-head comparative data for a series of 3-O-aryloxetanes is not yet prevalent in the literature, we can draw valuable insights from existing studies on other activated oxetanes, most notably 3-bromooxetane.

A seminal study demonstrated the utility of 3-bromooxetane as a tool for the site-selective modification of proteins.[7] In this work, the authors showed that 3-bromooxetane could chemoselectively alkylate a cysteine residue on a model protein, providing strong proof-of-concept for the use of activated oxetanes as covalent warheads.

Activated OxetaneLeaving GroupRelative Reactivity (Predicted)Key Features
3-Bromooxetane BromideHighCommercially available, demonstrated reactivity with cysteine.[7]
This compound 4-NitrophenoxideTunable (High)Reactivity can be modulated by substituents on the phenyl ring.
3-(Pentafluorophenoxy)oxetane PentafluorophenoxideVery HighHighly electron-withdrawing leaving group, potentially very reactive.
Oxetane-3-yl Tosylate TosylateHighGood leaving group, commonly used in organic synthesis.

Table 1: Comparison of Potential Activated Oxetane Warheads.

The key advantage of the 3-O-aryloxetane scaffold, exemplified by this compound, lies in its inherent tunability. By synthesizing a series of analogs with different substituents on the phenyl ring (e.g., methoxy, chloro, trifluoromethyl), a structure-activity relationship for reactivity can be established. This allows for a more rational design of the covalent warhead to match the nucleophilicity of the target cysteine and minimize off-target reactions.

Experimental Protocols

To rigorously evaluate and compare the performance of this compound and other activated oxetanes, a series of well-defined experiments are required. The following protocols provide a roadmap for their synthesis, and the assessment of their reactivity and stability.

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of 3-O-aryloxetanes via a Williamson ether synthesis from oxetan-3-ol and an activated aryl fluoride.

Synthesis_of_3_O_Aryloxetane start Oxetan-3-ol intermediate Oxetane-3-oxide start->intermediate Deprotonation reagent1 NaH, DMF reagent1->start product This compound intermediate->product SNAr reagent2 1-Fluoro-4-nitrobenzene reagent2->intermediate

Caption: Synthetic scheme for this compound.

Materials:

  • Oxetan-3-ol

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1-Fluoro-4-nitrobenzene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of oxetan-3-ol (1.0 eq) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Add a solution of 1-fluoro-4-nitrobenzene (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Protocol 2: Kinetic Analysis of Reactivity with a Model Thiol

This protocol describes the use of a glutathione (GSH) reactivity assay to determine the second-order rate constant for the reaction of an activated oxetane with a biologically relevant thiol.[6][8]

GSH_Reactivity_Assay_Workflow start Prepare Solutions (Activated Oxetane, GSH, Buffer) incubate Incubate at 37 °C start->incubate sample Take Aliquots at Time Points incubate->sample quench Quench Reaction sample->quench analyze Analyze by LC-MS quench->analyze data Determine Rate Constant analyze->data

Caption: Workflow for the GSH reactivity assay.

Materials:

  • Activated oxetane (e.g., this compound)

  • Glutathione (GSH)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Formic acid

  • LC-MS system

Procedure:

  • Prepare stock solutions of the activated oxetane in DMSO and GSH in phosphate buffer (pH 7.4).

  • In a thermostated vial at 37 °C, add the GSH solution to the phosphate buffer.

  • Initiate the reaction by adding the activated oxetane stock solution to the GSH solution with rapid mixing. The final concentrations should be in a range where the reaction can be monitored over a reasonable time course (e.g., 10 µM oxetane, 100 µM GSH).

  • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

  • Analyze the quenched samples by LC-MS, monitoring the disappearance of the activated oxetane and the appearance of the GSH adduct.

  • Plot the natural log of the remaining activated oxetane concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (kobs).

  • The second-order rate constant (k₂) can be calculated using the equation: k₂ = kobs / [GSH].

Protocol 3: Assessment of Plasma Stability

This protocol outlines a method to evaluate the stability of activated oxetanes in human plasma, which is crucial for understanding their potential pharmacokinetic properties.[9]

Materials:

  • Activated oxetane

  • Human plasma (heparinized)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • LC-MS system

Procedure:

  • Prepare a stock solution of the activated oxetane in DMSO.

  • Thaw frozen human plasma at 37 °C.

  • Spike the activated oxetane into the plasma at a final concentration of 1 µM.

  • Incubate the plasma sample at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma and precipitate the proteins by adding 3 volumes of cold acetonitrile.

  • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analyze the supernatant by LC-MS to quantify the remaining concentration of the activated oxetane.

  • Plot the percentage of the remaining compound versus time to determine its stability profile.

Data Presentation and Interpretation

The data generated from the above protocols should be presented in a clear and comparative manner.

Table 2: Comparative Reactivity and Stability of Activated Oxetanes.

Activated Oxetanek₂ (M⁻¹s⁻¹) with GSHt₁/₂ in Human Plasma (min)
3-Bromooxetane[Experimental Value][Experimental Value]
This compound[Experimental Value][Experimental Value]
3-(4-Methoxyphenoxy)oxetane[Experimental Value][Experimental Value]
3-(4-Chlorophenoxy)oxetane[Experimental Value][Experimental Value]
Other Activated Oxetanes[Experimental Value][Experimental Value]

A higher second-order rate constant (k₂) with GSH indicates greater intrinsic electrophilicity. A shorter half-life in plasma may suggest susceptibility to hydrolysis or enzymatic degradation. The ideal activated oxetane will possess sufficient reactivity to engage its target in a cellular context while maintaining reasonable stability in biological fluids to allow for adequate exposure.

Future Directions: Proteomic Profiling with Activated Oxetane Probes

A powerful application of these novel electrophiles is in the development of activity-based protein profiling (ABPP) probes.[10] By appending a reporter tag (e.g., an alkyne or biotin) to the activated oxetane scaffold, these probes can be used to identify the protein targets of a covalent inhibitor in a complex biological system.

ABPP_Workflow start Synthesize Oxetane Probe (with reporter tag) incubate Incubate Probe with Proteome start->incubate click Click Chemistry to Attach Biotin incubate->click enrich Streptavidin Enrichment click->enrich digest Proteolytic Digestion enrich->digest analyze LC-MS/MS Analysis digest->analyze

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

This approach would not only validate the covalent binding of the activated oxetane to the intended target but could also reveal potential off-targets, providing crucial information for lead optimization and safety assessment.

Conclusion

Activated oxetanes, particularly the tunable 3-O-aryloxetane scaffold, represent a promising new class of electrophilic warheads for covalent drug discovery. Their reactivity can be rationally modulated through synthetic chemistry, offering a level of control that is not as readily achievable with some traditional warheads. The protocols outlined in this guide provide a framework for the systematic evaluation of these novel electrophiles, from their synthesis and kinetic characterization to their stability in a biological matrix. While further research is needed to fully realize their potential, the unique properties of activated oxetanes make them a compelling addition to the medicinal chemist's toolbox for the design of the next generation of covalent therapies.

References

A Comparative Guide to the Biological Activity of 3-(4-Nitrophenoxy)oxetane and Other Nitrophenyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activity of 3-(4-nitrophenoxy)oxetane against other well-documented nitrophenyl ethers. For researchers and drug development professionals, understanding the structure-activity relationships (SAR) of novel compounds is paramount. The introduction of an oxetane ring, a strained four-membered cyclic ether, in place of more common alkyl or aryl groups on the ether linkage of a nitrophenyl scaffold presents an intriguing modification. Oxetanes are increasingly utilized in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, which can significantly impact biological activity.[1][2]

This document will delve into the known biological activities of nitrophenyl ethers, the influence of the oxetane moiety, and provide detailed experimental protocols for the direct comparison of these compounds.

Structural Comparison of Nitrophenyl Ethers

The core structure of a nitrophenyl ether consists of a nitro-substituted phenyl ring linked to another organic group via an ether bond. The position of the nitro group and the nature of the second substituent are key determinants of the compound's biological effects. Here, we compare this compound with two representative nitrophenyl ethers: 4-nitrophenyl phenyl ether and 4-nitrophenetole (ethyl p-nitrophenyl ether).

Compound NameStructureKey Features
This compound Features a strained, polar oxetane ring. The oxetane is a known hydrogen bond acceptor and can improve metabolic stability.[3]
4-Nitrophenyl phenyl ether A simple aromatic ether with two phenyl rings. It is relatively lipophilic.
4-Nitrophenetole Contains a flexible ethyl group. It serves as a simple alkyl-aryl ether comparator.

Overview of Biological Activities of Nitrophenyl Ethers

Nitrophenyl ethers are a class of compounds with a broad spectrum of documented biological activities, ranging from herbicidal to therapeutic applications. The nitro group is a key pharmacophore that can undergo metabolic reduction in biological systems, a process linked to the mutagenic and cytotoxic properties of some nitro-aromatic compounds.[4][5][6]

Enzyme Inhibition

Many nitrophenyl derivatives have been investigated as enzyme inhibitors.[7]

  • α-Glucosidase Inhibition: This enzyme is a key target in the management of type 2 diabetes.[8][9][10] Its inhibition slows the digestion of carbohydrates, reducing postprandial hyperglycemia.[8][10] Several compounds containing the nitrophenyl moiety have been shown to inhibit α-glucosidase.[11] The assay for this activity often uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate, where the enzymatic cleavage releases the chromogenic p-nitrophenol.[8][12]

  • Aldose Reductase Inhibition: Nitrophenyl derivatives have been identified as inhibitors of aldose reductase (ALR2), an enzyme implicated in diabetic complications.[7] The nitro group is predicted to interact with active site residues.[7]

  • Cytochrome P450 Inhibition: Some nitrophenols and related compounds can inhibit cytochrome P450 isoenzymes, such as P4502E1.[13] This can have significant implications for drug metabolism and toxicology.

Cytotoxicity and Anticancer Activity

The cytotoxic potential of nitrophenyl compounds has been evaluated against various cell lines.

  • General Cytotoxicity: Studies on mono-nitrophenols have shown that 4-nitrophenol (a hydrolysis product of 4-nitrophenyl ethers) is the most cytotoxic among its isomers in human lung cell lines.[14] Cytotoxicity is often assessed by measuring the release of lactate dehydrogenase (LDH) from damaged cells or by evaluating metabolic activity using assays like the MTT assay.[14][15]

  • Anticancer Activity: Novel derivatives, such as those incorporating bis-coumarin structures linked by a nitrophenyl group, have demonstrated potential as anticancer agents.[16][17] These compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[16][17]

The Influence of the Oxetane Moiety

The incorporation of an oxetane ring is a modern strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[18][19][20]

  • Physicochemical Properties: Oxetanes can improve aqueous solubility and reduce the lipophilicity of a compound compared to, for example, a gem-dimethyl or phenyl group.[18] The strained ring is a strong hydrogen bond acceptor.[3]

  • Metabolic Stability: The oxetane ring is generally more stable to metabolic degradation than many other functional groups, which can lead to an improved pharmacokinetic profile.[2]

  • Biological Activity: The rigid structure of the oxetane ring can orient substituents in a specific and favorable way for binding to a biological target. While there is a lack of specific public data on the biological activity of this compound, its unique structural features suggest that its biological profile could differ significantly from other nitrophenyl ethers.

Hypothetical and Comparative Biological Profile

Biological Activity4-Nitrophenyl Phenyl Ether / 4-NitrophenetoleThis compound (Hypothesized)Rationale for Hypothesis
α-Glucosidase Inhibition Moderate to low activity expected, dependent on binding site compatibility.Potentially higher activity.The polar oxetane ring may form favorable hydrogen bonds within the enzyme's active site, enhancing binding affinity.
Cytotoxicity Expected to exhibit cytotoxicity, partly due to the 4-nitrophenol metabolite.[14][21]Potentially modulated cytotoxicity.Improved solubility could alter cellular uptake and distribution. The metabolic stability of the oxetane may reduce the formation of toxic metabolites.
Metabolic Stability Susceptible to O-dealkylation or aromatic hydroxylation.Likely enhanced metabolic stability.The oxetane ring is known to be more resistant to metabolic enzymes.[2]

Experimental Protocols for Comparative Analysis

To empirically determine and compare the biological activity of this compound, the following detailed experimental protocols are recommended.

α-Glucosidase Inhibition Assay

This assay quantifies the inhibitory effect of a compound on α-glucosidase activity using pNPG as a substrate.[8][9]

Workflow Diagram:

G prep Prepare Solutions (Buffer, Enzyme, Substrate, Compounds) plate Plate Setup (96-well) - Blank - Negative Control - Positive Control (Acarbose) - Test Compound prep->plate preincubate Add Enzyme to Wells (except Blank) Pre-incubate at 37°C plate->preincubate add_substrate Add pNPG Substrate to all Wells to Start Reaction preincubate->add_substrate incubate Incubate at 37°C add_substrate->incubate stop_reaction Stop Reaction (Add Na₂CO₃) incubate->stop_reaction read Read Absorbance at 405 nm stop_reaction->read calculate Calculate % Inhibition and IC₅₀ Value read->calculate

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Phosphate Buffer: 0.1 M, pH 6.8.

    • α-Glucosidase Solution: Dissolve α-glucosidase from Saccharomyces cerevisiae in the phosphate buffer to a concentration of 0.5 U/mL.

    • Substrate Solution: Dissolve 4-nitrophenyl α-D-glucopyranoside (pNPG) in the phosphate buffer to a concentration of 5 mM.

    • Test Compounds: Prepare stock solutions of this compound, other nitrophenyl ethers, and a positive control (e.g., Acarbose) in DMSO. Create serial dilutions in phosphate buffer.

    • Stop Solution: 0.1 M Sodium Carbonate (Na₂CO₃).

  • Assay Procedure (96-well plate):

    • Add 50 µL of phosphate buffer to the "Blank" wells.

    • Add 50 µL of each test compound dilution to the "Test Sample" wells.

    • Add 50 µL of buffer (with a corresponding amount of DMSO) to the "Negative Control" wells.

    • Add 50 µL of the Acarbose solution to the "Positive Control" wells.

    • Add 50 µL of the α-glucosidase solution to all wells except the "Blank" wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction by adding 50 µL of the Na₂CO₃ solution to all wells.

  • Data Analysis:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100.[9]

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the compound concentration.[22]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[15][23] Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product.

Workflow Diagram:

G seed Seed Cells in 96-well Plate and Incubate (24h) treat Treat Cells with Serial Dilutions of Test Compounds seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate add_mtt Add MTT Reagent to each Well incubate->add_mtt incubate_mtt Incubate (2-4h) to Allow Formazan Formation add_mtt->incubate_mtt solubilize Add Solubilizing Agent (e.g., DMSO, isopropanol) incubate_mtt->solubilize read Read Absorbance at ~570 nm solubilize->read calculate Calculate % Viability and IC₅₀ Value read->calculate

Caption: Experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture a selected cell line (e.g., A549 human lung carcinoma or BEAS-2B normal bronchial epithelial cells) under standard conditions.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the test compounds. Include untreated control wells.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition and Solubilization:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at approximately 570 nm.

    • Calculate cell viability as a percentage of the untreated control.

    • Determine the IC₅₀ value, which represents the concentration of the compound that reduces cell viability by 50%.

Conclusion

The introduction of an oxetane ring into the 4-nitrophenyl ether scaffold represents a rational design strategy to improve drug-like properties. While this compound remains an understudied compound, a comparative analysis based on established structure-activity relationships suggests it may possess a distinct and potentially advantageous biological profile compared to more traditional nitrophenyl ethers. Its enhanced polarity and metabolic stability could translate to improved enzyme inhibition and a modulated cytotoxicity profile.

The experimental protocols provided in this guide offer a clear and robust framework for the head-to-head evaluation of these compounds. The resulting data will be crucial for elucidating the precise impact of the oxetane moiety and for guiding future research in the development of novel therapeutic agents based on the nitrophenyl ether scaffold.

References

A Senior Application Scientist's Guide to the Structural Validation of 3-(4-Nitrophenoxy)oxetane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Strategic Imperative: Beyond Confirmation to Unambiguous Validation

In modern medicinal chemistry, oxetanes are increasingly incorporated into drug candidates to modulate key physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] The strained four-membered ring can act as a polar surrogate for less desirable functionalities like gem-dimethyl or carbonyl groups.[1][4] However, the synthesis of these valuable motifs, particularly 3-aryloxyoxetanes, is not without its challenges.

The common route to 3-(4-nitrophenoxy)oxetane is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an organohalide.[5][6] While robust, this reaction can compete with elimination pathways and, in the case of an ambident aryloxide nucleophile, potential C-alkylation on the aromatic ring.[5] Consequently, simply confirming the expected molecular weight is insufficient. A rigorous, multi-technique approach is required to definitively validate the precise connectivity and rule out isomeric impurities that could profoundly impact biological activity and safety profiles. This guide outlines such a self-validating analytical workflow.

The Synthetic Landscape: Potential Products and Impurities

The synthesis of this compound typically involves the reaction of a 3-halooxetane (e.g., 3-bromooxetane) with 4-nitrophenol under basic conditions. The intended reaction follows an SN2 mechanism.[5][6] However, several alternative products can arise.

dot

Reaction_Scheme R1 3-Bromooxetane P1 Target Product: This compound (O-Alkylation) R1->P1 Sₙ2 (Major Pathway) P2 Isomeric Impurity: 2-Alkoxy-4-nitrophenol (C-Alkylation, ortho) R1->P2 Sₙ2 (Minor Pathway) P3 Elimination Byproduct: Oxet-2-ene R1->P3 E2 Elimination (with strong, hindered base) R2 4-Nitrophenol + Base I1 4-Nitrophenoxide R2->I1 -H₂O I1->P1 Sₙ2 (Major Pathway) I1->P2 Sₙ2 (Minor Pathway)

Caption: Synthetic pathways for this compound and potential byproducts.

This landscape necessitates an analytical strategy capable of distinguishing between:

  • The Target Product: this compound (O-alkylation).

  • Isomeric Impurities: C-alkylated phenols, where the oxetane moiety attaches to the carbon skeleton of the nitrophenol ring.

  • Elimination Byproducts: Resulting from the removal of HBr from the 3-bromooxetane precursor.

  • Unreacted Starting Materials: Residual 4-nitrophenol and 3-halooxetane derivatives.

The Orthogonal Analytical Workflow

A self-validating system relies on orthogonal techniques—methods that measure different physical properties of the molecule. Our recommended workflow integrates chromatographic separation with spectroscopic analysis to build an irrefutable structural case.

dot

Analytical_Workflow cluster_spectroscopy Spectroscopic Validation Start Crude Reaction Mixture TLC_HPLC Purity Assessment (TLC / HPLC-UV) Start->TLC_HPLC Purification Purification (Column Chromatography) TLC_HPLC->Purification If impure Isolated_Product Isolated Main Product TLC_HPLC->Isolated_Product If pure Purification->Isolated_Product MS Mass Spectrometry (MS) - Molecular Weight Isolated_Product->MS FTIR FT-IR Spectroscopy - Functional Groups Isolated_Product->FTIR NMR NMR Spectroscopy - Connectivity & Structure Isolated_Product->NMR Final Structure Validated MS->Final FTIR->Final NMR_Detail 1D NMR (¹H, ¹³C) 2D NMR (COSY, HSQC, HMBC) NMR->NMR_Detail NMR_Detail->Final

Caption: A logical workflow for the purification and structural validation of reaction products.

Comparative Data Analysis: A Head-to-Head Comparison

The core of structural validation lies in comparing the experimental data against the expected values for all potential products. The following tables summarize the anticipated results for our target molecule versus a plausible C-alkylated isomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

(Note: These are estimated values based on standard substituent effects. Actual values may vary.)

NucleusThis compound (Target)2-(Oxetan-3-yl)-4-nitrophenol (Isomer)Rationale for Distinction
¹H NMR
Oxetane CH (methine)~5.2 - 5.4 (m)~3.8 - 4.0 (m)The methine proton in the target is deshielded by the adjacent oxygen of the ether linkage.
Oxetane CH₂~4.8 - 5.0 (m)~4.7 - 4.9 (m)Similar shifts expected, but coupling patterns will differ.
Aromatic CH (ortho to O)~7.0 - 7.2 (d)-The isomer lacks protons ortho to the ether/hydroxyl group.
Aromatic CH (meta to O)~8.1 - 8.3 (d)~8.0 - 8.2 (dd)Different splitting patterns and chemical environments.
Phenolic OH-~10 - 11 (s, broad)The presence of a highly deshielded, exchangeable proton is a key indicator of the phenolic isomer.
¹³C NMR
Oxetane CH (methine)~70 - 75~30 - 35The carbon is directly attached to oxygen in the target (high shift) vs. carbon in the isomer (low shift).
Oxetane CH₂~75 - 80~75 - 80Less differentiation expected for the methylene carbons.
Aromatic C (ipso to O)~162 - 165~158 - 161 (ipso to OH)The carbon directly attached to the ether oxygen is highly deshielded.
Aromatic C (ipso to NO₂)~141 - 143~140 - 142Similar environment for the nitro-substituted carbon.
Table 2: Expected Mass Spectrometry and FT-IR Data
TechniqueThis compound (Target)2-(Oxetan-3-yl)-4-nitrophenol (Isomer)Rationale for Distinction
MS (EI) M+ at m/z 195. Fragmentation may show loss of oxetene (C₃H₄O) or nitrophenoxy radical.M+ at m/z 195. Fragmentation pattern will differ, likely involving cleavage of the C-C bond between the rings.While the molecular ion is identical, the fragmentation fingerprint provides structural clues.
FT-IR (cm⁻¹) ~1520 & ~1345 (strong, N-O stretch)[7][8], ~1250 (strong, Aryl-O stretch), ~980 (Oxetane ring bend). No broad O-H stretch.~3200-3500 (broad, O-H stretch), ~1520 & ~1345 (strong, N-O stretch).The presence or absence of a broad hydroxyl (O-H) band is the most definitive diagnostic feature.

Key Experimental Protocols

The trustworthiness of any analysis hinges on meticulous experimental execution. The following protocols are designed to be self-validating systems.

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)
  • Objective: To assess the purity of the reaction mixture and isolated product.

  • Methodology:

    • System: Reverse-phase HPLC with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution using a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical starting point is a 5-minute gradient from 30% B to 95% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at 254 nm and 320 nm (to specifically monitor the nitrophenyl chromophore).

    • Sample Prep: Dissolve ~1 mg of the sample in 1 mL of acetonitrile.

  • Causality & Validation: The starting materials, target product, and byproducts will have different polarities and thus different retention times. The peak area percentage at a relevant wavelength provides a quantitative measure of purity. A single, sharp peak indicates high purity.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide unambiguous structural elucidation through atomic connectivity.

  • Methodology:

    • Sample Prep: Dissolve 5-10 mg of the purified product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • ¹H NMR: Acquire a standard proton spectrum. Note the chemical shifts, integration values (proton count), and splitting patterns (J-coupling).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • 2D NMR - COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). This will confirm the -CH-CH₂-CH₂- spin system of the oxetane ring.

    • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This correlates each proton signal with the carbon to which it is directly attached. This is crucial for assigning carbon peaks.

    • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This shows correlations between protons and carbons that are 2-3 bonds away. This is the key experiment for validation. For the target product, a correlation between the oxetane methine proton (~5.3 ppm) and the aromatic carbon ipso to the ether oxygen (~163 ppm) will be observed. This correlation is impossible for the C-alkylated isomer.

dot

NMR_Connectivity cluster_oxetane Oxetane Ring cluster_aromatic Aromatic Ring O1 O C_methylene2 CH₂ (~4.9 ppm) O1->C_methylene2 C_methine CH (~5.3 ppm) C_methine->O1 C_ipso_O C-O (~163 ppm) C_methine->C_ipso_O HMBC Correlation (Key Proof) C_methylene1 CH₂ (~4.9 ppm) C_methylene1->C_methine C_methylene2->C_methylene1 C_ortho CH C_meta CH C_ipso_N C-NO₂

Caption: Key HMBC correlation confirming the C-O-C ether linkage.

Protocol 3: Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To confirm the presence of key functional groups.

  • Methodology:

    • Technique: Attenuated Total Reflectance (ATR) is preferred for its simplicity and minimal sample preparation.

    • Procedure: Place a small amount of the solid or liquid sample directly on the ATR crystal.

    • Acquisition: Collect the spectrum from 4000 to 600 cm⁻¹.

  • Causality & Validation: This technique provides rapid confirmation. The presence of strong N-O stretching bands[7][9] and an aryl-O-alkyl ether stretch, combined with the definitive absence of a broad O-H band, strongly supports the target structure over the phenolic isomer.

Conclusion: An Integrated and Self-Validating Approach

The structural validation of this compound is a clear example of where a single piece of data, such as a correct molecular weight, can be misleading. By employing an orthogonal workflow, the data from each analysis serves to validate the others. A pure HPLC chromatogram gives confidence that the spectroscopic data represents a single entity. The FT-IR confirms the expected functional groups, which must be consistent with the NMR data. Finally, the complete suite of 1D and 2D NMR experiments provides an unambiguous map of the molecular structure, definitively distinguishing the desired product from plausible isomers. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing compounds in a research and drug development setting.

References

The Oxetane Advantage: A Comparative Guide to the In Vitro Metabolic Stability of 3-(4-Nitrophenoxy)oxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of robust drug candidates, metabolic stability remains a critical hurdle. A compound's susceptibility to rapid metabolism can severely limit its bioavailability and therapeutic efficacy, while also posing risks of generating toxic byproducts. This guide offers an in-depth, comparative analysis of the in vitro metabolic stability of 3-(4-nitrophenoxy)oxetane derivatives, a class of compounds leveraging the unique properties of the oxetane ring to overcome common metabolic liabilities.

The strategic incorporation of an oxetane moiety into a drug scaffold has emerged as a powerful tactic in medicinal chemistry.[1] This small, four-membered cyclic ether can act as a bioisosteric replacement for more metabolically vulnerable groups, such as gem-dimethyl or carbonyl functionalities.[2] The inherent polarity and three-dimensional structure of the oxetane ring can shield susceptible sites from enzymatic attack, thereby enhancing a compound's metabolic endurance.[1]

This guide will dissect the experimental evaluation of metabolic stability, present comparative data, and explore the underlying metabolic pathways, providing a comprehensive resource for chemists and pharmacologists aiming to design more durable and effective therapeutics.

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

To quantitatively assess metabolic stability, a well-established in vitro model utilizing human liver microsomes (HLM) is employed. This system contains a rich complement of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are responsible for the majority of Phase I metabolic reactions.[3][4]

Causality Behind Experimental Choices:
  • Human Liver Microsomes (HLM): Chosen as they are a well-characterized and widely accepted model that contains a high concentration of the key drug-metabolizing enzymes, particularly CYPs.[5]

  • NADPH Regeneration System: The catalytic activity of CYP enzymes is dependent on the cofactor NADPH.[3] A regeneration system (e.g., using glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is crucial to ensure a sustained supply of NADPH throughout the incubation period, mimicking physiological conditions.

  • Quenching and Analysis: The metabolic reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile), which precipitates the microsomal proteins. The remaining concentration of the parent compound is then quantified using highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare a stock solution of the this compound derivative and comparator compounds in a suitable organic solvent (e.g., DMSO).

    • Prepare a phosphate buffer solution (pH 7.4) to maintain physiological pH.

    • Prepare the NADPH regeneration system stock solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Thaw the human liver microsomes on ice immediately before use.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, the test compound stock solution (at a final concentration typically around 1 µM), and the human liver microsomes.

    • Pre-incubate the mixture at 37°C for a short period to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regeneration system stock solution.

    • Incubate the reaction mixture at 37°C with gentle shaking.

  • Time Point Sampling and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The internal standard is a compound of known concentration used to normalize for variations in sample processing and instrument response.

  • Sample Processing and Analysis:

    • Vortex the quenched samples to ensure thorough mixing and protein precipitation.

    • Centrifuge the samples at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the resulting linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) which represents the rate of metabolism by the liver enzymes. A lower CLint value indicates greater metabolic stability.[6]

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_reagents Prepare Reagents (Test Compound, HLM, Buffer, NADPH System) mix Combine Reagents prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH System pre_incubate->start_reaction incubate Incubate at 37°C start_reaction->incubate time_points Withdraw Aliquots at Time Points incubate->time_points quench Quench with Cold Acetonitrile time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t½ and CLint lcms->data_analysis G cluster_cyp CYP450-Mediated Oxidation cluster_meh mEH-Mediated Hydrolysis compound This compound hydroxylation Aromatic Hydroxylation compound->hydroxylation nitro_reduction Nitro Reduction compound->nitro_reduction ring_opening Oxetane Ring Opening (Diol Formation) compound->ring_opening G cluster_high High Metabolic Liability cluster_moderate Moderate Metabolic Liability cluster_low Low Metabolic Liability carbonyl Carbonyl gem_dimethyl gem-Dimethyl morpholine Morpholine oxetane Oxetane

References

A Researcher's Guide to Evaluating the Cytotoxicity of Novel Oxetane Compounds: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is paramount.[1][2][3] This guide provides a comprehensive framework for evaluating the cytotoxicity of novel chemical entities, using 3-(4-nitrophenoxy)oxetane and its analogs as a focal point. While direct cytotoxic data for this compound is not extensively available in public literature, we will draw upon data from structurally related compounds and established toxicological assays to build a robust evaluation strategy. This document is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of small molecules.

The Oxetane Moiety in Medicinal Chemistry: A Double-Edged Sword

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry. Its unique physicochemical properties can favorably impact metabolic stability, aqueous solubility, and lipophilicity, making it an attractive surrogate for other functional groups like gem-dimethyl or carbonyl moieties.[4] However, the introduction of any novel scaffold necessitates a thorough toxicological evaluation. Our focus here is on understanding the potential cellular toxicity imparted by the this compound structure and its variations.

Comparative Cytotoxicity: Insights from a Structurally Related Analog

While data on this compound is sparse, a study on the neolignan analog, 2-(4-nitrophenoxy)-1-phenylethanone (4NF), which shares the 4-nitrophenoxy moiety, provides valuable insights. A study evaluated the genotoxicity and cytotoxicity of 4NF in mice.[5][6][7][8]

Key Findings from the study on 2-(4-nitrophenoxy)-1-phenylethanone (4NF):

  • Cytotoxicity: The analog 4NF demonstrated a cytotoxic effect at a dose of 100 mg/kg in the mouse bone marrow micronucleus test.[6][7] This was determined by a decrease in the ratio of polychromatic erythrocytes to normochromatic erythrocytes (PCE/NCE), indicating a reduction in cell proliferation.

  • Genotoxicity: Importantly, the study concluded that 4NF itself did not exhibit genotoxic activity.[5][6]

  • Protective Effects: Interestingly, 4NF showed a protective effect against DNA damage induced by cyclophosphamide and also reduced cyclophosphamide-induced cytotoxicity.[5][6]

This highlights a crucial aspect of cytotoxicity evaluation: a compound can be cytotoxic without being genotoxic. The observed cytotoxicity of 4NF underscores the necessity of a comprehensive in vitro testing cascade for novel compounds like this compound.

A Proposed In Vitro Cytotoxicity Testing Cascade

For a novel compound such as this compound, a tiered approach to in vitro cytotoxicity testing is recommended. This allows for a cost-effective and efficient evaluation, starting with broad screening assays and progressing to more detailed mechanistic studies.

Tier 1: Initial Viability and Cytotoxicity Screening

The initial step involves assessing the compound's effect on cell viability and membrane integrity across a panel of relevant cell lines (e.g., cancer cell lines and a non-cancerous control cell line).

  • MTT Assay: Measures metabolic activity as an indicator of cell viability.[9][10][11][12]

  • LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.[13][14][15]

Tier 2: Elucidating the Mechanism of Cell Death

If significant cytotoxicity is observed in Tier 1, the next step is to determine the mode of cell death. The primary mechanisms to investigate are apoptosis, necrosis, and autophagy.[16][17][18][19]

  • Caspase-3/7 Activity Assay: A key indicator of apoptosis, as caspases-3 and -7 are effector caspases in the apoptotic cascade.[20][21][22][23][24]

The following diagram illustrates the proposed workflow for cytotoxicity evaluation:

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Outcome A Compound of Interest (e.g., this compound) B Treat Panel of Cell Lines (Cancer & Normal) A->B C MTT Assay (Metabolic Activity) B->C D LDH Release Assay (Membrane Integrity) B->D E Significant Cytotoxicity? C->E D->E F Caspase-3/7 Activity Assay (Apoptosis Marker) E->F Yes H No Significant Cytotoxicity: Proceed with further development E->H No G Further Mechanistic Studies (e.g., Autophagy, Necroptosis markers) F->G I Cytotoxicity Identified: Characterize mechanism and structure-activity relationship G->I

Caption: Proposed workflow for in vitro cytotoxicity evaluation.

Understanding the Mechanisms of Cell Death

A foundational understanding of the different cell death pathways is critical for interpreting experimental results.

  • Apoptosis: A programmed and regulated form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies without inducing inflammation.[16][17][] It is often mediated by caspases.[17]

  • Necrosis: A passive and uncontrolled form of cell death resulting from acute cellular injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which triggers an inflammatory response.[16][]

  • Autophagy: A cellular self-degradation process where cytoplasmic components are enclosed in double-membraned vesicles and delivered to lysosomes for degradation. While primarily a survival mechanism, excessive autophagy can lead to cell death.[17][19][]

The interplay between these pathways is complex, and a cytotoxic compound may induce more than one type of cell death.

G cluster_0 Cellular Stress cluster_1 Cell Death Pathways cluster_2 Cellular Fate Stress Drug-Induced Stress Apoptosis Apoptosis Programmed Cell Death Caspase-dependent Stress->Apoptosis Necrosis Necrosis Uncontrolled Cell Lysis Inflammatory Stress->Necrosis Autophagy Autophagy Self-degradation Can lead to cell death Stress->Autophagy Fate Cell Death Apoptosis->Fate Necrosis->Fate Autophagy->Fate

Caption: Major pathways of drug-induced cell death.

Detailed Experimental Protocols

To ensure reproducibility and accuracy, detailed and validated protocols are essential.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of yellow MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[9][11] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[11]

  • Compound Treatment: Treat cells with a serial dilution of the test compound and appropriate controls (vehicle control, positive control) and incubate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9][10]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9]

LDH (Lactate Dehydrogenase) Release Assay

This assay quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage.[26]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the cell culture supernatant.[13]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in a colored product.[15]

  • Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[14]

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).[14] Controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells lysed with a detergent) are crucial for calculating percent cytotoxicity.[15]

Caspase-Glo® 3/7 Assay

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[20] The assay provides a proluminescent substrate that is cleaved by active caspase-3/7 to release aminoluciferin, which is then used by luciferase to generate a luminescent signal.[20][21]

Protocol:

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and treat them with the test compound as described previously.

  • Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well in a 1:1 volume ratio to the cell culture medium.[21]

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours to allow for cell lysis and the enzymatic reaction to stabilize.[21]

  • Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.

Data Interpretation and Future Directions

The data generated from this testing cascade will provide a comprehensive profile of the cytotoxic potential of this compound and its analogs.

  • IC50 Values: The concentration of the compound that causes a 50% reduction in cell viability (from the MTT assay) or a 50% increase in cytotoxicity (from the LDH assay) should be calculated.

  • Mechanism of Action: The results from the caspase assay will indicate whether apoptosis is a primary mechanism of cell death. If the caspase assay is negative but cytotoxicity is observed, further investigation into other cell death pathways like necrosis or autophagy is warranted.

The insights gained from this in vitro evaluation will be instrumental in guiding the subsequent stages of drug development, including lead optimization to mitigate toxicity while preserving therapeutic efficacy, and informing the design of in vivo toxicology studies.

References

A Head-to-Head Comparison of Synthetic Routes to 3-Functionalized Oxetanes: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a prized structural motif in modern medicinal chemistry.[1][2][3][4] Its unique physicochemical properties—acting as a polar, metabolically stable, and three-dimensional surrogate for gem-dimethyl or carbonyl groups—offer chemists a powerful tool to optimize the pharmacokinetic profiles of drug candidates.[1][3][4][5] Specifically, 3-functionalized oxetanes provide a crucial vector for chemical elaboration. However, the synthesis of this strained ring system is not trivial, with ring strain presenting a significant thermodynamic barrier.[1][6] This guide provides a head-to-head comparison of the most prevalent synthetic strategies, offering field-proven insights into their mechanisms, scope, and limitations to aid researchers in selecting the optimal route for their specific application.

Introduction: The Rise of the Oxetane Moiety

For many years, the inherent ring strain of oxetanes (approximately 25.5 kcal/mol) led to their underutilization in drug discovery programs.[1][4] However, pioneering work by Carreira and others demonstrated that this strain does not necessarily equate to instability under physiological conditions.[5] Instead, the oxetane moiety confers desirable properties, including improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability by steering metabolism away from cytochrome P450 enzymes.[3][5] The ability to install functional groups at the 3-position is particularly valuable, as it provides a handle for further derivatization or for direct interaction with biological targets.[6][7] This guide will focus on the primary de novo construction strategies for the 3-functionalized oxetane core.

Core Synthetic Strategies: A Comparative Analysis

The construction of the 3-functionalized oxetane ring can be broadly categorized into three major strategies: intramolecular cyclization of 1,3-diol derivatives (Williamson ether synthesis), photochemical [2+2] cycloadditions (Paternò-Büchi reaction), and ring expansion of epoxides. Each approach possesses distinct advantages and is suited for different synthetic contexts.

Intramolecular Cyclization of 1,3-Diol Derivatives: The Workhorse Approach

The intramolecular Williamson etherification is arguably the most common and versatile method for constructing the oxetane ring.[1][2] The strategy relies on a 1,3-disposed alcohol and a suitable leaving group, which undergo an intramolecular SN2 reaction to form the C-O bond of the ether.

Mechanism & Causality: The success of this reaction hinges on overcoming the kinetic barrier to forming a four-membered ring.[6] This is typically achieved by using a strong base to generate a highly nucleophilic alkoxide and employing a good leaving group (e.g., tosylate, mesylate, or halide) on the primary carbon. The reaction proceeds via a backside attack, resulting in an inversion of stereochemistry at the carbon bearing the leaving group.

G

Advantages:

  • Broad Substrate Scope: This method tolerates a wide variety of functional groups on the diol precursor, allowing for the synthesis of diverse 3,3-disubstituted oxetanes.[6][7]

  • Stereochemical Control: When starting from enantiomerically enriched diols, the stereochemistry of the final oxetane can be reliably controlled due to the stereospecific nature of the SN2 reaction.[6][7]

  • Scalability: Many Williamson etherification protocols are amenable to large-scale synthesis, a critical consideration for drug development.[3]

Limitations:

  • Precursor Synthesis: The primary drawback is the need for a multi-step synthesis of the functionalized 1,3-diol precursor.[8]

  • Competing Reactions: Elimination reactions (Grob fragmentation) can compete with the desired cyclization, particularly with sterically hindered substrates.[1]

Parameter Typical Conditions Yields Key Considerations
Base NaH, KOtBu, BuLi59-99%[6]Strong, non-nucleophilic bases are preferred to avoid side reactions.
Leaving Group -OTs, -OMs, -Br, -IIodide is often generated in situ (Appel reaction) for higher reactivity.[6]
Solvent THF, DMFAprotic polar solvents are typically used to solvate the cation of the base.
The Paternò-Büchi Reaction: A Photochemical Approach

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, yielding an oxetane directly.[9][10][11][12] This atom-economical reaction offers a fundamentally different approach to the oxetane core.

Mechanism & Causality: The reaction is initiated by the photoexcitation of the carbonyl compound to its triplet or singlet excited state.[10] This excited state then adds to the ground-state alkene to form a 1,4-diradical intermediate. Subsequent spin inversion and ring closure furnish the oxetane product. The regioselectivity is governed by the stability of the initially formed diradical intermediate.[11]

G

Advantages:

  • Atom Economy: It is a highly efficient reaction where all atoms from the starting materials are incorporated into the product.[13]

  • Directness: Forms the oxetane ring in a single step from readily available carbonyls and alkenes.

  • Access to Complex Structures: Enables the synthesis of spirocyclic and fused-ring oxetane systems that are difficult to access via other methods.[1][4]

Limitations:

  • Regio- and Stereoselectivity: The reaction often produces a mixture of regio- and stereoisomers, which can be difficult to separate. However, recent advances using chiral catalysts have achieved high enantioselectivity.[1][4]

  • Specialized Equipment: Requires photochemical reactors, which may not be standard in all organic synthesis labs.

  • Substrate Scope: The scope can be limited by the electronic properties of the reactants and potential photochemical side reactions.

Parameter Typical Conditions Yields Key Considerations
Initiation UV light (e.g., medium-pressure Hg lamp)Moderate to ExcellentWavelength and reaction time are critical parameters to optimize.
Catalysis Often uncatalyzed; chiral Lewis acids or photosensitizers can induce enantioselectivity.[1][4]Catalyst choice is key for asymmetric variants.
Solvent Benzene, AcetonitrileSolvent should be transparent to the excitation wavelength.
Ring Expansion of Epoxides: A Strain-Driven Strategy

This method leverages the high ring strain of epoxides to drive the formation of the slightly less strained oxetane ring. The most common variant involves the reaction of an epoxide with a sulfur ylide, such as dimethyloxosulfonium methylide (Corey-Chaykovsky reagent).

Mechanism & Causality: The sulfur ylide acts as a nucleophile, attacking one of the epoxide carbons and causing the ring to open. This generates a betaine intermediate. The negatively charged oxygen then displaces the dimethyl sulfoxide (DMSO) group in an intramolecular SN2 reaction to form the four-membered oxetane ring.

G

Advantages:

  • One-Pot Procedure: The reaction can often be performed in a single pot, starting from the epoxide.[6]

  • High Yields: This method frequently provides oxetanes in excellent yields (83-99%).[6]

  • Readily Available Starting Materials: Epoxides are common and easily prepared starting materials.

Limitations:

  • Functional Group Tolerance: The strongly basic and nucleophilic nature of the sulfur ylide can be incompatible with sensitive functional groups (e.g., esters, ketones).

  • Byproduct Formation: The reaction produces stoichiometric amounts of dimethyl sulfoxide (DMSO).

  • Harsh Conditions: Elevated temperatures can lead to further ring expansion to form tetrahydrofurans.[1][13]

Parameter Typical Conditions Yields Key Considerations
Reagent Dimethyloxosulfonium methylide or similar sulfur ylides.[1][13]83-99%[6]The ylide is typically generated in situ from its corresponding sulfonium salt and a strong base.
Temperature -78 °C to room temperature or higher.Careful temperature control is needed to prevent side reactions.[1][13]
Solvent THF, DMSOThe choice of solvent can influence ylide stability and reactivity.

Head-to-Head Performance Summary

Synthetic Route Key Advantage Major Drawback Stereocontrol Scalability Best For...
Intramolecular Cyclization High versatility and functional group tolerance.[6]Multi-step precursor synthesis.[8]Excellent, via chiral precursors.[6]Good to Excellent.[3]Reliable, scalable synthesis of diverse, stereodefined oxetanes.
Paternò-Büchi Reaction Atom-economical, single-step synthesis.[13]Often poor selectivity; requires special equipment.Challenging, but asymmetric catalysis is emerging.[1][4]Moderate.Rapid access to complex, spirocyclic, or fused oxetane scaffolds.
Epoxide Ring Expansion High yields in a one-pot procedure.[6]Limited functional group tolerance.Depends on epoxide stereochemistry.Good.Quick and high-yielding synthesis of simple, less-functionalized oxetanes.

Representative Experimental Protocols

Protocol 1: Synthesis of 3-Benzyloxymethyl-3-methyloxetane via Intramolecular Cyclization

Adapted from Vigo et al. and related procedures.[6]

  • Monotosylation: To a stirred solution of 3-methyl-3-oxetane-methanol (1.0 eq) in pyridine at 0 °C, add p-toluenesulfonyl chloride (1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 16 hours.

  • Work-up: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Cyclization: Dissolve the crude tosylate in anhydrous THF. Cool the solution to 0 °C and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the reaction at room temperature for 4 hours.

  • Purification: Carefully quench the reaction with saturated NH₄Cl solution. Extract with diethyl ether, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 3-substituted oxetane.

Protocol 2: Synthesis of a 2-Phenyloxetane via Paternò-Büchi Reaction

Conceptual protocol based on general procedures.[9][10]

  • Reaction Setup: In a quartz reaction vessel, dissolve benzaldehyde (1.0 eq) and an excess of styrene (3.0-5.0 eq) in degassed benzene.

  • Irradiation: Irradiate the solution with a medium-pressure mercury lamp (e.g., 450W) while maintaining the temperature at 10-20 °C using a cooling bath. Monitor the reaction by TLC or GC-MS for the disappearance of benzaldehyde.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess styrene.

  • Purification: Purify the resulting crude oil by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate the regio- and stereoisomers of the 2,3- and 2,4-diphenyloxetane products.

Conclusion

The choice of synthetic route to a 3-functionalized oxetane is a strategic decision that depends on the target structure, required scale, and available resources. The intramolecular cyclization of 1,3-diols remains the most reliable and versatile method for producing a wide array of stereodefined oxetanes, making it the workhorse for many medicinal chemistry programs. The Paternò-Büchi reaction offers a powerful, atom-economical alternative for accessing structurally complex oxetanes, especially as asymmetric variants become more robust. Finally, epoxide ring expansion serves as a quick and high-yielding route for simpler oxetanes where functional group tolerance is not a primary concern. A thorough understanding of the strengths and weaknesses of each approach, as detailed in this guide, will empower researchers to efficiently incorporate this valuable heterocyclic motif into their next generation of therapeutic agents.

References

A Researcher's Guide to the Conformational Landscape of 3-Aryloxyoxetanes

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison of Methodologies for Analyzing 3-(4-Nitrophenoxy)oxetane and Its Derivatives

Introduction: The Significance of Conformation in Oxetane-Based Drug Discovery

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable motif in modern medicinal chemistry.[1] Its unique physicochemical properties allow it to serve as a polar surrogate for often-problematic gem-dimethyl groups or as a metabolically stable isostere for carbonyl functionalities.[2][3][4] The introduction of an oxetane can profoundly influence a molecule's aqueous solubility, metabolic stability, lipophilicity, and target-binding affinity.[5] These effects are not merely due to the ring's presence but are intimately linked to its three-dimensional structure—its conformation.

For 3-substituted oxetanes, such as this compound, the conformation is primarily defined by two features: the degree of puckering of the oxetane ring itself and the orientation of the aryloxy substituent relative to the ring. Understanding this conformational preference is critical for drug development professionals, as it dictates the spatial arrangement of key pharmacophoric features and thus modulates biological activity.

This guide provides an in-depth comparison of the primary experimental and computational techniques used to elucidate the conformational landscape of this compound and its derivatives. We will move beyond simple protocol listings to explain the causality behind experimental choices, ensuring a robust and self-validating approach to conformational analysis.

The Conformational Dynamics of the Oxetane Ring

Unlike the highly strained and planar oxirane (three-membered ring) or the flexible, low-strain tetrahydrofuran (five-membered ring), the four-membered oxetane exists in a delicate balance. The parent oxetane is nearly planar, with a very low barrier to inversion between two shallow puckered states.[3][6] However, the introduction of a substituent at the 3-position, as in our topic molecule, increases steric and eclipsing interactions, leading to a more pronounced and stable puckered conformation.[3][7] This puckering is essential as it positions the substituent in either a pseudo-axial or pseudo-equatorial orientation, which can have significant energetic and biological consequences.

G cluster_puckering Oxetane Ring Puckering Puckered_A Puckered Conformer A (Pseudo-axial substituent) Planar_TS Planar Transition State (High Energy) Puckered_A->Planar_TS ΔG‡ Puckered_B Puckered Conformer B (Pseudo-equatorial substituent) Planar_TS->Puckered_B ΔG‡ G cluster_workflow Integrated Conformational Analysis Workflow cluster_exp cluster_comp A Synthesis & Purification of Oxetane Derivative B Experimental Analysis A->B C Computational Modeling A->C B1 NMR Spectroscopy (Solution-State Data: J-couplings, NOEs) B->B1 B2 X-ray Crystallography (Solid-State Structure) B->B2 C1 Conformational Search C->C1 D Data Integration & Validation E Final Conformational Assignment (Puckering & Substituent Orientation) D->E B1->D B2->D C2 DFT Geometry Optimization & Energy Calculation C1->C2 C2->D C3 Prediction of NMR Parameters C2->C3 C3->D

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Nitrophenoxy)oxetane for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-(4-nitrophenoxy)oxetane is the foundational step in its safe management. Based on the known toxicology of analogous nitrophenyl and oxetane compounds, we can infer the following potential hazards:

  • Acute Toxicity: Similar nitrophenyl compounds are classified as harmful if swallowed or inhaled.[1][2]

  • Skin and Eye Irritation: Many aromatic nitro compounds and functionalized oxetanes can cause skin and serious eye irritation.[3][4][5]

  • Respiratory Irritation: Inhalation may lead to respiratory irritation.[3]

  • Aquatic Toxicity: Nitrophenols are often noted for their toxicity to aquatic life, sometimes with long-lasting effects.[6][7]

Given these potential risks, all handling and disposal operations must be conducted with the assumption that this compound is a hazardous substance.

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Prior to any handling or disposal procedure, the correct PPE must be donned to create a barrier between the researcher and the chemical. This is a non-negotiable aspect of laboratory safety.[8]

PPE CategoryRequired EquipmentRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and potential contact with the eyes, which can cause serious irritation.[9][10]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber)Prevents skin contact, which can lead to irritation or absorption of the chemical.[9][11]
Skin and Body Protection A standard laboratory coat, fully buttonedProtects the skin and personal clothing from contamination.[2][12]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the risk of inhaling aerosols or vapors, which could cause respiratory irritation.[3][11]

Safe Handling Practices:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[11]

  • Avoid generating dust or aerosols.

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Wash hands thoroughly after handling the compound.[3]

  • Keep containers tightly closed when not in use.[9][13]

Part 3: Spill Management Protocol

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

  • Immediate Evacuation and Alerting: Evacuate all non-essential personnel from the immediate spill area. Alert colleagues and the laboratory supervisor.

  • Ventilation: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.

  • Containment: For liquid spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill.[9] Do not use combustible materials like paper towels as the primary absorbent.

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent and any other contaminated materials (e.g., gloves) into a clearly labeled, sealable hazardous waste container.[2]

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if appropriate), and dispose of all cleaning materials as hazardous waste.

Spill Response Workflow

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area & Alert Supervisor spill->evacuate assess Assess Spill Size & Hazards evacuate->assess small_spill Small & Controllable? assess->small_spill ppe Don Appropriate PPE small_spill->ppe Yes large_spill Large or Uncontrolled Spill small_spill->large_spill No contain Contain Spill with Inert Absorbent ppe->contain cleanup Collect Waste into Labeled Container contain->cleanup decontaminate Decontaminate Spill Area cleanup->decontaminate dispose Dispose of Waste as Hazardous decontaminate->dispose ehs Contact Environmental Health & Safety (EHS) large_spill->ehs

Caption: Decision workflow for managing a spill of this compound.

Part 4: Step-by-Step Disposal Protocol

The disposal of this compound must be handled in accordance with local, state, and federal regulations for hazardous waste.[14] Under no circumstances should this compound be disposed of down the drain or in regular trash.[11][15]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect all solid waste containing this compound, including residual amounts in original containers, contaminated weighing papers, and used PPE, in a dedicated and clearly labeled hazardous waste container.[11][14]

  • Liquid Waste: If this compound is in a solution, collect it in a dedicated, leak-proof, and chemically compatible liquid hazardous waste container.[11] Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[16]

Step 2: Containerization and Labeling
  • Container Selection: Use containers that are in good condition, compatible with the chemical, and can be securely sealed.[16] Often, the original product container is suitable for the disposal of small residual amounts.

  • Labeling: All hazardous waste containers must be accurately and clearly labeled. The label should include:

    • The words "HAZARDOUS WASTE".[16]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[17]

    • The approximate percentage of each component if it is a mixture.[16]

    • The associated hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 3: Storage
  • Store waste containers in a designated Satellite Accumulation Area (SAA) that is close to the point of generation and under the control of laboratory personnel.[14]

  • Ensure containers are kept closed at all times, except when adding waste.[16][17]

  • Store incompatible waste streams separately to prevent accidental reactions.[13][17]

  • The storage area should be well-ventilated and have secondary containment to capture any potential leaks.[17]

Step 4: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[18]

  • Complete all necessary paperwork, providing an accurate description of the waste.[16]

  • Never exceed the allowable accumulation time limits for hazardous waste as defined by the EPA and your local authorities.[14]

Part 5: Regulatory Framework

The management of hazardous chemical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Additionally, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including the Hazard Communication Standard, which ensures that information about chemical hazards is conveyed to employees.[19][20] It is imperative that all laboratory personnel are trained on these regulations and their institution's specific policies for hazardous waste management.

By adhering to these rigorous, evidence-based procedures, we can ensure that our pursuit of scientific advancement does not come at the cost of safety or environmental integrity. The principles of responsible chemical stewardship are paramount in building a culture of safety and trust within the research community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Nitrophenoxy)oxetane
Reactant of Route 2
Reactant of Route 2
3-(4-Nitrophenoxy)oxetane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.